Product packaging for Mefenidramium metilsulfate(Cat. No.:CAS No. 4858-60-0)

Mefenidramium metilsulfate

Cat. No.: B048653
CAS No.: 4858-60-0
M. Wt: 381.5 g/mol
InChI Key: GTXRVYHDUSRDFT-UHFFFAOYSA-M
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Description

Mefenidramium metilsulfate is a quaternary ammonium compound (QAC) with significant research interest due to its role as a local antihistamine and anticholinergic agent. Its primary mechanism of action is the antagonism of the histamine H1 receptor, which inhibits the biological activity of endogenous histamine responsible for allergic and inflammatory symptoms. This makes it a valuable tool for researchers investigating pathways related to pruritus (itching), allergic rhinitis, and other histamine-mediated conditions. The compound's quaternary ammonium structure, characterized by a positively charged nitrogen atom, also contributes to its anticholinergic properties by blocking acetylcholine at muscarinic receptors. This compound has been utilized in pharmaceutical formulations, such as topical anti-itch creams, providing a practical context for its study in dermatological research and drug delivery systems. Key Chemical Identifiers: CAS Number: 4858-60-0 Molecular Formula: C 19 H 27 NO 5 S Molecular Weight: 381.5 g/mol IUPAC Name: 2-benzhydryloxyethyl(trimethyl)azanium; methyl sulfate Attention: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27NO5S B048653 Mefenidramium metilsulfate CAS No. 4858-60-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4858-60-0

Molecular Formula

C19H27NO5S

Molecular Weight

381.5 g/mol

IUPAC Name

2-benzhydryloxyethyl(trimethyl)azanium;methyl sulfate

InChI

InChI=1S/C18H24NO.CH4O4S/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5-6(2,3)4/h4-13,18H,14-15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

GTXRVYHDUSRDFT-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COS(=O)(=O)[O-]

Canonical SMILES

C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COS(=O)(=O)[O-]

Other CAS No.

4858-60-0

Pictograms

Corrosive; Acute Toxic; Irritant

Synonyms

mefenidramium metilsulfate; Mefenidraminum; 2-benzhydryloxyethyl(trimethyl)ammonium; 2-benzhydryloxyethyl(trimethyl)azanium

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Mefenidramium Metilsulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenidramium metilsulfate is a quaternary ammonium salt. This technical guide provides a comprehensive overview of its synthesis pathway, focusing on the core chemical reactions, experimental procedures, and quantitative data. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Core Synthesis Pathway

The primary route for the synthesis of this compound is through a well-established organic reaction known as the Menshutkin reaction . This reaction involves the quaternization of a tertiary amine with an alkylating agent. In this specific synthesis, the tertiary amine is 2-(diphenylmethoxy)-N,N-dimethylethanamine (also known as diphenhydramine free base), and the alkylating agent is dimethyl sulfate .

The reaction is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. This results in the formation of a new carbon-nitrogen bond and the creation of the positively charged quaternary ammonium cation, Mefenidramium. The metilsulfate anion serves as the counter-ion.

Synthesis of the Precursor: 2-(diphenylmethoxy)-N,N-dimethylethanamine

The starting material, 2-(diphenylmethoxy)-N,N-dimethylethanamine, can be obtained from its commercially available hydrochloride salt (diphenhydramine hydrochloride) through neutralization.

Experimental Protocol:

  • Dissolve 0.01 mol of diphenhydramine hydrochloride in 20 mL of water.

  • Add a solution of potassium carbonate to the mixture until the pH reaches 9.

  • Perform a liquid-liquid extraction of the aqueous solution three times using benzene as the organic solvent.

  • Combine the organic extracts and dry them over anhydrous calcium chloride for 12 hours.

  • Remove the solvent by simple distillation to yield the 2-(diphenylmethoxy)-N,N-dimethylethanamine free base.

Quaternization Reaction: Synthesis of this compound

While a specific, detailed experimental protocol with quantitative yields for the reaction of 2-(diphenylmethoxy)-N,N-dimethylethanamine with dimethyl sulfate is not extensively detailed in publicly available literature, a general procedure for the N-alkylation of this amine can be adapted. The reaction is typically carried out in a polar aprotic solvent.

General Experimental Protocol (Conventional Method):

A general procedure for the N-alkylation of 2-(diphenylmethoxy)-N,N-dimethylethanamine with an alkylating agent involves dissolving the amine in a suitable polar aprotic solvent, followed by the addition of the alkylating agent (in this case, dimethyl sulfate). The reaction mixture is then typically heated for a specific duration to drive the reaction to completion.

Purification of the final product is crucial to remove any unreacted tertiary amine and other impurities. Common purification techniques for quaternary ammonium salts include precipitation and crystallization. For instance, the product can be precipitated or crystallized from a solvent system like ethanol and diethyl ether.

Quantitative Data

ParameterValueReference
Molecular Formula C19H27NO5S[1][2]
Molecular Weight 381.49 g/mol [1]
Appearance Solid powder[1]
Purity >98% (typical for commercially available samples)[1]
Melting Point 135-136 °C (recrystallized from Ethanol/Diethyl ether)[2]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_quaternization Quaternization (Menshutkin Reaction) Diphenhydramine_HCl Diphenhydramine HCl Precursor 2-(diphenylmethoxy)-N,N-dimethylethanamine Diphenhydramine_HCl->Precursor Neutralization K2CO3 K2CO3 (aq) Precursor_q 2-(diphenylmethoxy)-N,N-dimethylethanamine Dimethyl_Sulfate Dimethyl Sulfate Product This compound Precursor_q->Product N-alkylation (SN2)

Overall synthesis pathway of this compound.

Experimental_Workflow start Start: Diphenhydramine HCl neutralization Neutralization with K2CO3 start->neutralization extraction Extraction with Benzene neutralization->extraction drying Drying over CaCl2 extraction->drying distillation Solvent Removal (Distillation) drying->distillation precursor Isolated Precursor Amine distillation->precursor quaternization Reaction with Dimethyl Sulfate in Polar Aprotic Solvent precursor->quaternization purification Purification (Precipitation/Crystallization) quaternization->purification product Final Product: this compound purification->product

Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Mefenidramium Metilsulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenidramium metilsulfate, a quaternary ammonium compound, is recognized for its action as a local antihistamine. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and mechanism of action. This document collates available quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and visualizes its key biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical analysis.

Chemical and Physical Properties

This compound is the salt formed between the Mefenidramium cation and a methyl sulfate anion. The quaternary ammonium structure of the cation is central to its chemical behavior and biological activity.

PropertyValueReference
IUPAC Name 2-benzhydryloxyethyl(trimethyl)azanium;methyl sulfate[1][2]
CAS Number 4858-60-0[3][4]
Molecular Formula C₁₉H₂₇NO₅S[1][4]
Molecular Weight 381.49 g/mol [1][5]
Appearance Solid powder[4]
Melting Point 135-136 °C[3]
Elemental Analysis C: 59.82%, H: 7.13%, N: 3.67%, O: 20.97%, S: 8.40%[4]
Topological Polar Surface Area 84 Ų[1]

Synthesis

The primary method for the synthesis of this compound is through a nucleophilic substitution reaction known as the Menshutkin reaction.[6] This involves the quaternization of a tertiary amine with an alkylating agent.

Reaction Scheme

The synthesis involves the reaction of 2-(diphenylmethoxy)-N,N-dimethylethanamine with dimethyl sulfate. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic methyl group of dimethyl sulfate, forming a new carbon-nitrogen bond and resulting in the quaternary ammonium cation, Mefenidramium. The displaced methyl sulfate group acts as the counter-ion.

G Synthesis of this compound cluster_0 Reactants cluster_1 Reaction cluster_2 Product 2-(diphenylmethoxy)-N,N-dimethylethanamine 2-(diphenylmethoxy)-N,N-dimethylethanamine SN2 Reaction SN2 Reaction (Menshutkin Reaction) 2-(diphenylmethoxy)-N,N-dimethylethanamine->SN2 Reaction Dimethyl sulfate Dimethyl sulfate Dimethyl sulfate->SN2 Reaction This compound This compound SN2 Reaction->this compound G General HPLC Analysis Workflow cluster_0 Instrumentation & Consumables Sample Preparation Sample Preparation HPLC System HPLC Instrument (Pump, Injector, Column Oven, Detector) Sample Preparation->HPLC System Data Acquisition Data Acquisition HPLC System->Data Acquisition Chromatogram Analysis Chromatogram Analysis Data Acquisition->Chromatogram Analysis Quantification & Purity Assessment Quantification & Purity Assessment Chromatogram Analysis->Quantification & Purity Assessment Mobile Phase Mobile Phase (Aqueous & Organic) Mobile Phase->HPLC System Column Analytical Column (e.g., C18, HILIC) Column->HPLC System G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor activates Gq/11 Gq/11 H1 Receptor->Gq/11 activates Mefenidramium Mefenidramium Mefenidramium->H1 Receptor inhibits PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca²⁺ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation G Muscarinic Receptor Signaling Pathways Acetylcholine Acetylcholine M1, M3, M5 Receptors M1, M3, M5 Receptors Acetylcholine->M1, M3, M5 Receptors activates M2, M4 Receptors M2, M4 Receptors Acetylcholine->M2, M4 Receptors activates Gq/11 Gq/11 M1, M3, M5 Receptors->Gq/11 activates Gi/o Gi/o M2, M4 Receptors->Gi/o activates Mefenidramium Mefenidramium Mefenidramium->M1, M3, M5 Receptors inhibits Mefenidramium->M2, M4 Receptors inhibits PLC PLC activation Gq/11->PLC Adenylyl Cyclase Adenylyl Cyclase inhibition Gi/o->Adenylyl Cyclase IP3 & DAG IP₃ & DAG increase PLC->IP3 & DAG cAMP cAMP decrease Adenylyl Cyclase->cAMP

References

The Pharmacological Profile of Mefenidramium Metilsulfate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the anticipated pharmacological profile of Mefenidramium metilsulfate based on its classification as a topical antihistamine. It is intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific preclinical and clinical data for this compound in publicly accessible literature, this guide utilizes representative data and experimental protocols for compounds in the same therapeutic class to illustrate the key aspects of its pharmacological assessment.

Introduction

This compound is a quaternary ammonium compound classified as a topical antihistamine.[1][2] Its primary mechanism of action is the antagonism of the histamine H1 receptor.[2][3] This action blocks the effects of histamine in the skin, thereby alleviating symptoms of local allergic reactions, such as itching and swelling. The synthesis of this compound is typically achieved through the quaternization of 2-(diphenylmethoxy)-N,N-dimethylethanamine with dimethyl sulfate, a process known as the Menshutkin reaction.[1] This technical guide outlines the expected pharmacodynamic and pharmacokinetic properties of this compound, along with standard experimental methodologies used to characterize such a compound.

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its interaction with the histamine H1 receptor.

Mechanism of Action

This compound acts as a competitive antagonist at histamine H1 receptors. By binding to these receptors on sensory nerves and small blood vessels in the skin, it prevents histamine from exerting its pro-inflammatory effects. This blockade leads to a reduction in itching (pruritus), redness (erythema), and swelling (edema) associated with localized allergic reactions.

Receptor Binding Affinity
CompoundReceptor Binding Affinity (Ki) at H1 Receptor (nM)
This compoundData not available
Diphenhydramine1-3
Loratadine3-6
Cetirizine2-5
Fexofenadine10-20
Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the histamine H1 receptor and the inhibitory action of an antagonist like this compound.

H1_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Mefenidramium Mefenidramium metilsulfate Mefenidramium->H1R Binds & Blocks Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Pro_inflammatory Pro-inflammatory Gene Expression Ca_release->Pro_inflammatory PKC->Pro_inflammatory

Histamine H1 receptor signaling pathway and antagonist action.

Pharmacokinetics (Topical Administration)

The pharmacokinetic profile of a topically applied drug like this compound is crucial for determining its local availability and systemic exposure.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: As a quaternary ammonium salt, this compound is expected to have low systemic absorption through intact skin. Its positive charge generally limits its ability to passively diffuse across the lipid-rich stratum corneum.

  • Distribution: Following topical application, the majority of the drug is expected to remain in the epidermis and dermis, with minimal distribution to systemic circulation.

  • Metabolism: Any absorbed fraction of the compound may undergo metabolism in the liver.

  • Excretion: The primary route of excretion for systemically absorbed quaternary ammonium compounds is typically renal.

The following table provides a hypothetical summary of key pharmacokinetic parameters for a topical formulation.

ParameterValue
Absorption
Cmax (plasma)< 1 ng/mL
Tmax (plasma)2-4 hours
Distribution
Protein BindingData not available
Elimination
Half-life (t½)Data not available
ExcretionPrimarily renal (for absorbed fraction)
Experimental Workflow for In Vitro Skin Permeation Study

The following diagram outlines a typical workflow for assessing the skin permeation of a topical drug.

Skin_Permeation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare Mefenidramium metilsulfate formulation Application Apply formulation to donor compartment Formulation->Application Skin_prep Excise and prepare human or animal skin sample Franz_cell Mount skin in Franz diffusion cell Skin_prep->Franz_cell Franz_cell->Application Sampling Collect samples from receptor compartment at time intervals Application->Sampling Quantification Quantify drug concentration (e.g., using LC-MS/MS) Sampling->Quantification Calculation Calculate flux and permeability coefficient Quantification->Calculation

Workflow for an in vitro skin permeation study.

Preclinical Efficacy Models

Animal models are essential for evaluating the in vivo efficacy of topical antihistamines.

Animal Models for Pruritus

A common model involves inducing pruritus (itching) in rodents or other animals through the intradermal injection of histamine or other pruritogens. The efficacy of a topical formulation of this compound would be assessed by its ability to reduce scratching behavior in the treated animals.

The following table presents hypothetical data from such a study.

Treatment GroupMean Number of Scratches (in 30 min)% Inhibition of Scratching
Vehicle Control150-
This compound (1%)6060%
This compound (2%)3080%
Positive Control (e.g., topical corticosteroid)2583%
Experimental Workflow for a Preclinical Efficacy Study

The diagram below illustrates the workflow for an animal study on allergic dermatitis.

Preclinical_Efficacy_Workflow start Start sensitization Sensitize animals (e.g., with an allergen) start->sensitization grouping Randomize animals into treatment groups sensitization->grouping treatment Topical application of This compound, vehicle, or positive control grouping->treatment challenge Induce allergic reaction (allergen challenge) treatment->challenge observation Observe and score clinical signs (e.g., redness, swelling, scratching) challenge->observation analysis Statistical analysis of scores observation->analysis end End analysis->end

Workflow of a preclinical efficacy study in an animal model.

Experimental Protocols

Detailed and standardized protocols are necessary to ensure the reproducibility of pharmacological studies.

In Vitro Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Cell membranes expressing recombinant human H1 receptors.

  • Radioligand: [³H]-pyrilamine (a known H1 antagonist).

  • This compound (test compound).

  • Non-specific binding control: Mepyramine (unlabeled).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, [³H]-pyrilamine, and either buffer (for total binding), this compound (at various concentrations), or excess mepyramine (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Model of Histamine-Induced Pruritus in Mice

Objective: To evaluate the anti-pruritic efficacy of topical this compound.

Materials:

  • Male ICR mice.

  • This compound topical formulation (e.g., 1% and 2% cream).

  • Vehicle control cream.

  • Histamine solution for intradermal injection.

  • Observation chambers with video recording capabilities.

Procedure:

  • Acclimatize mice to the observation chambers.

  • Shave a small area on the rostral back of each mouse.

  • Apply the this compound formulation, vehicle, or a positive control to the shaved area.

  • After a predetermined absorption period (e.g., 30-60 minutes), administer an intradermal injection of histamine into the treated area.

  • Immediately place the mice back into the observation chambers and record their behavior for 30 minutes.

  • Review the video recordings and count the number of scratching bouts directed at the injection site.

  • Compare the mean number of scratches between the different treatment groups.

  • Calculate the percentage inhibition of scratching for the active treatment groups relative to the vehicle control group.

Conclusion

This compound is a topical antihistamine that is expected to act as a potent and selective antagonist of the histamine H1 receptor. Its quaternary ammonium structure likely results in low systemic absorption, making it a suitable candidate for local treatment of allergic skin conditions. While specific quantitative data on its pharmacological profile is not widely available, this guide provides a framework for the types of studies and data that are essential for its full characterization. Further research, including in vitro binding and skin permeation studies, in vivo efficacy models, and well-controlled clinical trials, would be necessary to fully elucidate the therapeutic potential of this compound.

References

No Information Available on "Mefenidramium metilsulfate"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has yielded no information on a compound named "Mefenidramium metilsulfate." This suggests that the name may be incorrect, represent a very new or non-publicly disclosed substance, or be a non-standard nomenclature.

For researchers, scientists, and drug development professionals seeking information, the absence of data on "this compound" prevents the creation of an in-depth technical guide as requested. Key aspects such as in vitro activity, experimental protocols, and signaling pathways cannot be detailed without foundational research.

It is possible that the requested compound name is a misspelling or a synonym for a different substance. For instance, the suffix "-metilsulfate" is similar to "methylsulfate," which is found in other drug names. One such example is "neostigmine metilsulfate," a compound listed in some pharmaceutical databases.[1]

Without further clarification or alternative nomenclature for "this compound," it is not possible to provide the requested technical guide, including data tables and visualizations. Researchers interested in this specific compound may need to consult internal documentation or proprietary databases if the substance is under development and not yet in the public domain.

References

Mefenidramium Metilsulfate: A Technical Whitepaper on Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenidramium metilsulfate is a quaternary ammonium compound recognized for its therapeutic action as an antihistamine. Its pharmacological profile is characterized by the blockade of histamine H1 receptors, which underlies its utility in mitigating allergic reactions. Furthermore, its chemical structure confers anticholinergic properties, leading to the antagonism of muscarinic acetylcholine receptors. This dual activity is central to its mechanism of action and clinical effects. Despite its established use, publicly available quantitative data on the specific binding affinities of this compound for these receptors is limited. This document provides a comprehensive overview of its receptor interactions, details generalized experimental protocols for assessing receptor binding affinity, and visualizes the pertinent signaling pathways.

Introduction

Mefenidramium, the active moiety of this compound, is a quaternary ammonium derivative of diphenhydramine. This structural feature, specifically the permanently charged quaternary nitrogen, is expected to reduce its ability to cross the blood-brain barrier compared to its tertiary amine counterpart, potentially leading to a lower incidence of central nervous system side effects such as drowsiness. The primary therapeutic effects of Mefenidramium are mediated through its competitive antagonism at histamine H1 receptors. Additionally, it exhibits activity at muscarinic acetylcholine receptors, contributing to its overall pharmacological profile.

Receptor Binding Profile

The principal molecular targets for this compound are histamine H1 receptors and muscarinic acetylcholine receptors.

  • Histamine H1 Receptor: As a histamine H1 receptor antagonist, Mefenidramium competitively inhibits the binding of endogenous histamine to these receptors. This action prevents the downstream signaling cascade typically initiated by histamine, which involves the activation of phospholipase C and a subsequent increase in intracellular calcium levels, thereby mitigating the physiological manifestations of an allergic response.

  • Muscarinic Acetylcholine Receptors: The quaternary ammonium structure of Mefenidramium imparts anticholinergic properties, allowing it to act as an antagonist at muscarinic acetylcholine receptors. This blockade of acetylcholine at muscarinic receptors contributes to some of its therapeutic effects and potential side effects.

Quantitative Binding Affinity Data

A comprehensive search of the scientific literature did not yield specific quantitative binding affinity data (e.g., Ki, Kd, or IC50 values) for this compound at histamine or muscarinic receptors. To provide context, Table 1 presents a range of binding affinities for other well-characterized first-generation H1 antagonists.

CompoundReceptorKi (nM)
DiphenhydramineHistamine H11 - 10
ChlorpheniramineHistamine H10.5 - 5
PromethazineHistamine H10.1 - 1
MefenidramiumHistamine H1Data not available
DiphenhydramineMuscarinic (M1-M5)100 - 1000
MefenidramiumMuscarinic (M1-M5)Data not available

Table 1: Representative Binding Affinities of First-Generation H1 Antagonists. Note: These values are approximate ranges from various sources and are provided for comparative purposes only. Specific values can vary based on experimental conditions.

Experimental Protocols for Receptor Binding Assays

The following sections describe generalized methodologies for determining the receptor binding affinity of a compound like this compound.

Radioligand Binding Assay for Histamine H1 Receptor

This in vitro assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the H1 receptor.

3.1.1. Materials

  • Radioligand: [3H]-Pyrilamine or [3H]-Mepyramine (a well-characterized H1 antagonist).

  • Membrane Preparation: Membranes from cells expressing recombinant human H1 receptors (e.g., CHO-K1 or HEK293 cells) or from tissues with high H1 receptor density (e.g., guinea pig cerebellum).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 1 µM Mepyramine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Counter.

3.1.2. Procedure

  • Incubation: In a multi-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3.1.3. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Muscarinic Receptors

A similar competitive binding assay can be used to determine the affinity for muscarinic receptor subtypes.

3.2.1. Materials

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).

  • Membrane Preparation: Membranes from cells expressing specific recombinant human muscarinic receptor subtypes (M1-M5).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM Atropine).

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

3.2.2. Procedure and Data Analysis The procedure and data analysis are analogous to the H1 receptor binding assay described above, with appropriate adjustments for the specific receptor subtype and radioligand being used.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for determining receptor binding affinity.

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Response Allergic Response Ca_release->Response PKC->Response Mefenidramium Mefenidramium Mefenidramium->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway Antagonism.

G cluster_1 Muscarinic Receptor (M1/M3/M5) Signaling ACh Acetylcholine MR Muscarinic Receptor (M1, M3, M5) ACh->MR Binds Gq11_M Gq/11 MR->Gq11_M Activates PLC_M Phospholipase C (PLC) Gq11_M->PLC_M Activates PIP2_M PIP2 PLC_M->PIP2_M Cleaves IP3_M IP3 PIP2_M->IP3_M DAG_M DAG PIP2_M->DAG_M Ca_release_M Ca2+ Release IP3_M->Ca_release_M PKC_M PKC Activation DAG_M->PKC_M Response_M Physiological Response Ca_release_M->Response_M PKC_M->Response_M Mefenidramium_M Mefenidramium Mefenidramium_M->MR Blocks

Caption: Muscarinic Receptor (Gq/11-coupled) Antagonism.

G cluster_2 Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate with Radioligand & Test Compound A->B C Separate Bound/Free (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki) D->E

Caption: General Radioligand Binding Assay Workflow.

Conclusion

This compound is a well-established antihistamine with a dual mechanism of action involving the antagonism of both histamine H1 and muscarinic acetylcholine receptors. While its qualitative pharmacological profile is understood, there is a notable absence of publicly available, specific quantitative binding affinity data. The experimental protocols outlined in this whitepaper provide a framework for generating such data, which would be invaluable for a more precise understanding of its potency and selectivity. Further research to quantify the binding affinities of Mefenidramium at its target receptors is warranted to fully characterize its pharmacological profile and to facilitate comparative analyses with other antihistaminic agents.

An In-depth Technical Guide to Mefenidramium Metilsulfate Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenidramium metilsulfate, a quaternary ammonium compound, is a derivative of the first-generation antihistamine, diphenhydramine. Its chemical structure, featuring a permanently charged nitrogen atom, confers distinct pharmacological properties compared to its tertiary amine parent compound. This guide provides a comprehensive overview of this compound, its analogues, and derivatives, focusing on its dual-action mechanism as both a histamine H1 receptor antagonist and a muscarinic acetylcholine receptor antagonist. The content herein is intended to serve as a technical resource for professionals engaged in pharmacological research and drug development.

This compound is chemically designated as (2-(Diphenylmethoxy)ethyl)trimethylammonium methyl sulfate.[1][2] Its primary therapeutic indications have been for topical applications to alleviate pruritus and in the palliative treatment of seasonal rhinitis.[3]

Core Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

  • Histamine H1 Receptor Antagonism: As a derivative of diphenhydramine, a potent H1 antihistamine, this compound acts as an antagonist at histamine H1 receptors. By blocking the action of histamine, it mitigates the classic symptoms of allergic reactions, such as itching, vasodilation, and increased capillary permeability.[3] First-generation H1 antihistamines are known to act as inverse agonists, stabilizing the inactive conformation of the H1 receptor.[4]

  • Anticholinergic Activity: The quaternary ammonium structure of this compound results in significant anticholinergic properties. It acts as a competitive antagonist at muscarinic acetylcholine receptors, blocking the effects of acetylcholine. This action contributes to side effects commonly associated with first-generation antihistamines, such as dry mouth and sedation, although the permanent charge on the quaternary amine is expected to limit its passage across the blood-brain barrier compared to its tertiary amine precursor, diphenhydramine.

Structure-Activity Relationship

The pharmacological activity of this compound and its analogues is intrinsically linked to their chemical structure. Key structural features include:

  • Diphenylmethoxy Moiety: This bulky, lipophilic group is a common feature among first-generation antihistamines and is crucial for high-affinity binding to the H1 receptor.

  • Quaternary Ammonium Head: The positively charged nitrogen atom is a key determinant of the compound's anticholinergic activity at muscarinic receptors. This permanent charge also generally reduces lipophilicity, which can decrease central nervous system penetration and associated side effects like drowsiness.

  • Ethylamine Linker: The two-carbon chain separating the diphenylmethoxy group and the nitrogen atom is a common structural motif in this class of antihistamines.

Alterations to these structural components can significantly impact the potency and selectivity of the compound for histamine versus muscarinic receptors.

Quantitative Pharmacological Data

Table 1: In Vitro Anticholinergic Potency of H1 Receptor Antagonists

CompoundpA2 Value (Guinea Pig Trachealis Muscle)
Cyproheptadine8.2 ± 0.4
Promethazine>7.5
Desloratadine6.8 ± 0.2
Diphenhydramine 6.6 ± 0.1
Loratadine6.4 ± 0.1
Chlorpheniramine5.9 ± 0.2
Hydroxyzine5.5 ± 0.2
Pyrilamine4.8 ± 0.4
FexofenadineInactive
CetirizineInactive

Data from: Orzechowski, R. F., et al. (2005). Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. European Journal of Pharmacology, 506(3), 257-264.

Table 2: In Vivo Anticholinergic Activity of H1 Receptor Antagonists

CompoundAnticholinergic Activity (Anesthetized Rats)
Cyproheptadine+++
Promethazine+++
Desloratadine++
Loratadine+
Diphenhydramine +
ChlorpheniramineInactive
HydroxyzineInactive
PyrilamineInactive
FexofenadineInactive
CetirizineInactive

Activity is qualitatively ranked based on the ability to antagonize acetylcholine-induced hypotension. Data from: Orzechowski, R. F., et al. (2005).

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization of this compound are not widely published. However, the following sections outline general methodologies applicable to this class of compounds.

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of its tertiary amine precursor, 2-(diphenylmethoxy)-N,N-dimethylethanamine (diphenhydramine). This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on an alkylating agent.[3]

General Protocol for Quaternization:

  • Reactant Preparation: Dissolve 2-(diphenylmethoxy)-N,N-dimethylethanamine in a suitable polar aprotic solvent (e.g., acetone, acetonitrile).

  • Alkylation: Add a stoichiometric equivalent of dimethyl sulfate to the solution. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Once the reaction is complete, the quaternary ammonium salt product, this compound, will often precipitate out of the solution. The product can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final, high-purity compound.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

In Vitro Pharmacological Testing

4.2.1. Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human H1 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine) and varying concentrations of the test compound (this compound or its analogues).

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

4.2.2. Muscarinic Receptor Binding Assay

A similar radioligand binding assay can be performed to determine the affinity for muscarinic receptors, using a radiolabeled muscarinic antagonist (e.g., [3H]-quinuclidinyl benzilate) and membrane preparations from tissues or cells rich in muscarinic receptors.

4.2.3. Functional Antagonism Assay (Schield Analysis)

This assay measures the functional antagonism of a compound against an agonist-induced response in an isolated tissue preparation.

  • Tissue Preparation: Isolate a suitable tissue, such as guinea pig ileum or trachea, which contracts in response to histamine or a muscarinic agonist (e.g., carbachol). Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

  • Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist (histamine or carbachol).

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of the antagonist (this compound) for a defined period to allow for equilibration.

  • Second Agonist Dose-Response Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Data Analysis: The antagonist should cause a parallel rightward shift of the agonist dose-response curve. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. By repeating this procedure with several antagonist concentrations, a Schild plot can be constructed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold dose ratio.

Signaling Pathways

Histamine H1 Receptor Signaling

This compound, as an H1 receptor antagonist, blocks the downstream signaling cascade initiated by histamine binding. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Gq_alpha Gαq H1_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response Mefenidramium Mefenidramium metilsulfate Mefenidramium->H1_Receptor Blocks

Histamine H1 Receptor Signaling Pathway
Muscarinic Acetylcholine Receptor Signaling

This compound also acts as an antagonist at muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins. M1, M3, and M5 receptors couple to Gq/11, leading to a similar signaling cascade as the H1 receptor. M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels.

Muscarinic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_membrane2 Cell Membrane cluster_intracellular2 Intracellular Space Acetylcholine Acetylcholine M_Receptor Muscarinic Receptor (M1, M3, M5) Acetylcholine->M_Receptor Binds M2_M4_Receptor Muscarinic Receptor (M2, M4) Acetylcholine->M2_M4_Receptor Binds Gq_alpha Gαq M_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2->Cellular_Response_Gq PKC->Cellular_Response_Gq Mefenidramium Mefenidramium metilsulfate Mefenidramium->M_Receptor Blocks Mefenidramium->M2_M4_Receptor Blocks Gi_alpha Gαi M2_M4_Receptor->Gi_alpha Activates AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Cellular_Response_Gi Cellular Response (e.g., decreased heart rate) cAMP->Cellular_Response_Gi Leads to

Muscarinic Receptor Signaling Pathways

Conclusion

This compound represents an interesting pharmacological agent with a dual mechanism of action, targeting both histamine H1 and muscarinic acetylcholine receptors. Its quaternary ammonium structure distinguishes it from its parent compound, diphenhydramine, likely altering its pharmacokinetic profile, particularly its ability to cross the blood-brain barrier. While specific quantitative data on its receptor affinities are not extensively documented in publicly available literature, the information on related compounds provides a solid framework for understanding its expected pharmacological properties. The general experimental protocols outlined in this guide can be adapted for the synthesis and in vitro characterization of this compound and its analogues. Further research is warranted to fully elucidate the quantitative pharmacology and therapeutic potential of this and related compounds.

References

Methodological & Application

Application Note and Protocol for the HPLC Analysis of Mefenidramium Metilsulfate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mefenidramium Metilsulfate. The presented methodology is adapted from a validated method for a structurally related compound, Tiemonium methylsulphate, and serves as a robust starting point for the development and validation of an analytical procedure for this compound in pharmaceutical formulations.

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a quaternary ammonium compound with antimuscarinic properties, utilized for its spasmolytic effects. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and purity of pharmaceutical products containing this active ingredient. This application note details an isocratic reversed-phase HPLC method with UV detection, which can be optimized and validated for the determination of this compound.

Experimental Protocol

This section outlines the necessary equipment, reagents, and procedures for the HPLC analysis.

2.1. Instrumentation and Chromatographic Conditions

The analysis is performed using a standard HPLC system equipped with a UV detector. The following table summarizes the chromatographic conditions.

ParameterRecommended Condition
HPLC System Isocratic Pumping System, UV-Vis Detector, Autosampler, Column Oven
Column X-Bridge C18 (or equivalent), 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: Methanol: 0.05M Potassium Dihydrogen Phosphate (20:5:80, v/v/v), pH adjusted to 3.0 ± 0.1 with Orthophosphoric Acid
Flow Rate 1.5 mL/min
Detection Wavelength 235 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

2.2. Reagents and Solutions

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade

  • Orthophosphoric Acid (H3PO4): Analytical grade

  • Water: HPLC grade or purified water

  • This compound Reference Standard

2.3. Preparation of Solutions

  • 0.05M Potassium Dihydrogen Phosphate Buffer: Dissolve 6.8 g of KH2PO4 in 1000 mL of water.

  • Mobile Phase: Mix 200 mL of Acetonitrile, 50 mL of Methanol, and 800 mL of 0.05M Potassium Dihydrogen Phosphate buffer. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the expected linearity range (e.g., 2.0 to 20.0 µg/mL).

2.4. Sample Preparation (from Tablets)

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute a suitable aliquot of the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

Method Validation Parameters (Based on Tiemonium Methylsulphate Method)

The following table summarizes the validation parameters from the adapted method. These should be established specifically for this compound during method validation.

ParameterResult
Linearity Range 2.0 - 20.0 µg/mL
Correlation Coefficient (r²) > 0.999
Mean Percentage Recovery 100.25 ± 0.660 %

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation StandardInjection Standard Injection & Calibration StandardPrep->StandardInjection SamplePrep Sample Solution Preparation SampleInjection Sample Injection SamplePrep->SampleInjection SystemEquilibration->StandardInjection StandardInjection->SampleInjection PeakIntegration Peak Integration SampleInjection->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Data Presentation

Results from the analysis should be tabulated for clarity. Below are example tables for presenting system suitability and assay results.

Table 1: System Suitability Test Results

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6)

Table 2: Assay Results for this compound Tablets

Sample IDLabel Claim (mg)Found Amount (mg)% of Label Claim
Batch 1
Batch 2
Batch 3

Conclusion

The HPLC method described provides a reliable and efficient procedure for the determination of this compound in pharmaceutical dosage forms. As this method is adapted from a procedure for a related compound, it is imperative that a full method validation be performed according to ICH guidelines to ensure its suitability for its intended purpose. This includes, but is not limited to, specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Application Notes and Protocols for the Quantitative Analysis of Mefenidramium Metilsulfate in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Mefenidramium metilsulfate in plasma. The methodologies outlined below are based on established principles of bioanalytical method development and validation. While a specific validated method for this compound was not found in the public domain at the time of writing, the following protocol has been adapted from validated methods for structurally similar compounds, such as Ameziniummetilsulfate. It is imperative that this method undergoes a full validation according to the US Food and Drug Administration (FDA) and other relevant regulatory guidelines before its application in preclinical or clinical studies.[1][2]

Introduction

This compound is a compound of interest in pharmaceutical development. Accurate and reliable quantification of this analyte in biological matrices, such as plasma, is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[3] This document describes a sensitive and specific method using High-Performance Liquid Chromatography (HPLC) with UV detection for the determination of this compound in plasma. The protocol includes procedures for sample preparation, chromatographic separation, and method validation.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable compound)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Analytical grade reagents for buffer preparation (e.g., potassium phosphate monobasic, phosphoric acid)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a UV detector

  • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Chromatographic Conditions (Recommended Starting Point)
ParameterCondition
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined based on the UV spectrum of this compound
Injection Volume 20 µL
Internal Standard To be selected

Protocol

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of methanol and water (50:50, v/v) to obtain concentrations for the calibration curve and QC samples.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma sample (standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 50 µL of the Internal Standard working solution and vortex briefly.

  • Add 1 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane) for extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability and reproducibility for its intended use.[3] The following parameters should be assessed during validation:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention times of the analyte and IS.
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).Accuracy: within ±15% of the nominal value (±20% for LLOQ). Precision (CV%): ≤15% (≤20% for LLOQ).
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Data Presentation

Table 1: Summary of Validation Results (Hypothetical Data)

Validation ParameterResult
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (Bias %) -5.2% to 6.8%
Intra-day Precision (CV %) 3.5% to 8.1%
Inter-day Precision (CV %) 4.2% to 9.5%
Mean Recovery 85.3%
Lower Limit of Quantification (LLOQ) 10 ng/mL
Short-Term Stability (24h, RT) Stable
Long-Term Stability (-80°C, 30 days) Stable
Freeze-Thaw Stability (3 cycles) Stable

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS 1 LLE Liquid-Liquid Extraction Add_IS->LLE 2 Evaporation Evaporation LLE->Evaporation 3 Reconstitution Reconstitution Evaporation->Reconstitution 4 HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection 5 Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition 6 Peak_Integration Peak Integration Data_Acquisition->Peak_Integration 7 Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation 8 Report Report Generation Concentration_Calculation->Report 9

Caption: Experimental workflow for the quantitative analysis of this compound in plasma.

References

Application Notes and Protocols for Mefenidramium Metilsulfate Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenidramium metilsulfate is a quaternary ammonium compound (QAC). QACs are a broad class of cationic surfactants that are widely used as disinfectants and antiseptics due to their ability to disrupt the cell membranes of microorganisms. In a cellular context, the primary mechanism of action for QACs involves the interaction of the positively charged quaternary ammonium head group with the negatively charged components of the cell membrane. This is followed by the penetration of the hydrophobic alkyl chains into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.

These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for evaluating cell viability and proliferation.[1][2] It measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3][4] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of viable cells.[2][5]

Data Presentation

The quantitative data generated from the MTT assay can be summarized in the following tables for clear comparison and determination of the half-maximal inhibitory concentration (IC50).

Table 1: Raw Absorbance Data at 570 nm

Concentration of this compound (µM)Replicate 1Replicate 2Replicate 3Average AbsorbanceStandard Deviation
0 (Vehicle Control)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Concentration 6
Concentration 7
Concentration 8

Table 2: Percentage Cell Viability and IC50 Determination

Concentration of this compound (µM)Average Absorbance% Cell Viability
0 (Vehicle Control)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Concentration 6
Concentration 7
Concentration 8
IC50 Value (µM)

Experimental Protocols

MTT Assay for Cytotoxicity of this compound

This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected mammalian cell line.

Materials:

  • This compound

  • Selected mammalian cell line (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1][2]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to about 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the culture medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the solvent used for the compound, but without the compound) and a blank control (medium only, no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition and Incubation:

    • Following the treatment period, carefully remove the medium containing the compound from each well.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.[3][6] During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Solubilization of Formazan Crystals:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the crystals.[1][6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][6]

Data Analysis:

  • Background Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percentage Cell Viability:

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[7][8]

Visualizations

Experimental Workflow

experimental_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h_1 Incubate for 24h cell_seeding->incubation_24h_1 compound_treatment Treat cells with this compound incubation_24h_1->compound_treatment incubation_treatment Incubate for 24/48/72h compound_treatment->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4h mtt_addition->incubation_mtt solubilization Add DMSO to dissolve formazan incubation_mtt->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Analyze data and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the this compound cytotoxicity assay.

Hypothesized Signaling Pathway

signaling_pathway compound This compound (Quaternary Ammonium Compound) cell_membrane Cell Membrane compound->cell_membrane membrane_disruption Membrane Disruption (Loss of Integrity) cell_membrane->membrane_disruption ion_imbalance Ion Imbalance membrane_disruption->ion_imbalance component_leakage Leakage of Intracellular Components membrane_disruption->component_leakage mitochondrial_dysfunction Mitochondrial Dysfunction ion_imbalance->mitochondrial_dysfunction apoptosis Apoptosis/Necrosis component_leakage->apoptosis mitochondrial_dysfunction->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Hypothesized pathway of QAC-induced cytotoxicity.

References

Application Notes and Protocols for Mefenidramium Metilsulfate in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mefenidramium metilsulfate is a quaternary ammonium compound with antihistaminic and anticholinergic properties. Structurally related to diphenhydramine, it acts as a histamine H1 receptor antagonist and a muscarinic acetylcholine receptor antagonist. Its primary applications are as an antispasmodic and smooth muscle relaxant. The quaternary ammonium structure of this compound is expected to limit its passage across the blood-brain barrier, potentially reducing central nervous system side effects like drowsiness, which are common with first-generation antihistamines.

These application notes provide proposed protocols for evaluating the efficacy of this compound in relevant animal models of disease. It is important to note that detailed studies of this compound in specific animal models are not extensively documented in publicly available scientific literature. Therefore, the following protocols are based on established methodologies for assessing compounds with similar mechanisms of action.

Mechanism of Action: Signaling Pathways

This compound exerts its effects through two primary signaling pathways:

  • Histamine H1 Receptor Antagonism: Histamine, released from mast cells and basophils, binds to H1 receptors on various cells, including smooth muscle and endothelial cells. This binding activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to smooth muscle contraction and increased vascular permeability. DAG activates protein kinase C (PKC), contributing to inflammation. This compound competitively blocks the H1 receptor, preventing these downstream effects.

  • Muscarinic Acetylcholine Receptor Antagonism: Acetylcholine (ACh) binds to muscarinic receptors (primarily M2 and M3 in smooth muscle). M3 receptor activation, similar to H1 receptors, couples to Gq/11 proteins, leading to PLC activation and smooth muscle contraction. M2 receptor activation couples to Gi proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) and promoting contraction. By blocking these receptors, this compound inhibits ACh-mediated smooth muscle contraction.

Diagram: Signaling Pathway of this compound

Mefenidramium_Metilsulfate_Pathway cluster_H1 H1 Receptor Pathway cluster_ACh Muscarinic Receptor Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11_H1 Gq/11 H1R->Gq11_H1 activates PLC_H1 PLC Gq11_H1->PLC_H1 activates PIP2_H1 PIP2 PLC_H1->PIP2_H1 hydrolyzes IP3_H1 IP3 PIP2_H1->IP3_H1 DAG_H1 DAG PIP2_H1->DAG_H1 Ca_H1 Ca²⁺ Release IP3_H1->Ca_H1 triggers PKC_H1 PKC Activation DAG_H1->PKC_H1 activates Response_H1 Smooth Muscle Contraction, Increased Vascular Permeability, Inflammation Ca_H1->Response_H1 PKC_H1->Response_H1 ACh Acetylcholine M3R M3 Receptor ACh->M3R Gq11_ACh Gq/11 M3R->Gq11_ACh activates PLC_ACh PLC Gq11_ACh->PLC_ACh activates IP3_ACh IP3 PLC_ACh->IP3_ACh triggers Ca_ACh Ca²⁺ Release IP3_ACh->Ca_ACh triggers Response_ACh Smooth Muscle Contraction Ca_ACh->Response_ACh Mefenidramium Mefenidramium Metilsulfate Mefenidramium->H1R blocks Mefenidramium->M3R blocks

Caption: Mechanism of this compound.

Experimental Protocols

The following are proposed protocols for evaluating this compound in relevant animal models. Doses should be determined by appropriate dose-ranging studies.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Model of Allergic Airway Inflammation

This protocol is adapted from established ovalbumin (OVA)-induced asthma models in mice.[1][2][3]

Objective: To assess the ability of this compound to reduce airway inflammation and hyperresponsiveness.

Materials:

  • Mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound

  • Vehicle control (e.g., saline)

  • Positive control (e.g., dexamethasone)

  • Nebulizer

  • Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography)

  • Materials for bronchoalveolar lavage (BAL) and tissue histology

Experimental Workflow:

Allergic_Airway_Inflammation_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: Sensitization (i.p. OVA/Alum) Day7 Day 7: Booster (i.p. OVA/Alum) Day14 Day 14: Booster (i.p. OVA/Alum) Day21_27 Days 21-27: Daily OVA Aerosol Challenge Day14->Day21_27 Treatment Treatment Groups: - Vehicle - this compound (various doses) - Positive Control (Dexamethasone) (Administer prior to each challenge) Day28 Day 28 (24h post-final challenge): - Measure Airway Hyperresponsiveness - Collect BAL Fluid (Cell Counts, Cytokines) - Collect Lung Tissue (Histology) Day21_27->Day28

Caption: Workflow for OVA-induced asthma model.

Procedure:

  • Sensitization: On days 0, 7, and 14, sensitize mice with intraperitoneal (i.p.) injections of 100 µg OVA emulsified in 1% aluminum hydroxide.[1]

  • Challenge and Treatment: From days 21 to 27, expose mice to an aerosol of 1% OVA for 30 minutes daily.[1]

    • Divide mice into treatment groups: Vehicle control, this compound (e.g., 1, 5, 10 mg/kg, i.p.), and positive control.

    • Administer treatments 30-60 minutes before each OVA challenge.

  • Assessment (Day 28): 24 hours after the final challenge:

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid. Analyze for total and differential cell counts (eosinophils, neutrophils, lymphocytes).

    • Histology: Perfuse and fix lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

Data Presentation:

GroupAHR (PenH) vs. MethacholineTotal BAL Cells (x10⁵)Eosinophils (%)Neutrophils (%)Mucus Score
Naive
Vehicle
Mefenidramium (Low Dose)
Mefenidramium (Mid Dose)
Mefenidramium (High Dose)
Dexamethasone
Protocol 2: Evaluation of Antispasmodic and Antidiarrheal Activity

This protocol is based on the castor oil-induced diarrhea model in mice or rats.[4][5][6][7][8]

Objective: To assess the ability of this compound to inhibit gastrointestinal motility and secretions.

Materials:

  • Mice (e.g., Swiss albino) or Wistar rats, fasted for 18-24 hours with free access to water.

  • Castor oil

  • This compound

  • Vehicle control (e.g., saline or 0.5% CMC)

  • Positive control (e.g., Loperamide, 3-5 mg/kg)

  • Cages with absorbent paper lining

Experimental Workflow:

Diarrhea_Model_Workflow Fasting Fast animals for 18-24 hours (water ad libitum) Grouping Divide into treatment groups: - Vehicle - this compound (various doses) - Positive Control (Loperamide) Fasting->Grouping Dosing Administer treatments orally (p.o.) or i.p. Grouping->Dosing Induction 1 hour post-treatment: Administer Castor Oil (0.5-1 mL/animal, p.o.) Dosing->Induction Observation Observe for 4 hours in individual cages Induction->Observation Analysis Analyze: - Onset of diarrhea - Number of wet/unformed fecal pellets - Total weight of fecal output Observation->Analysis

Caption: Workflow for castor oil-induced diarrhea model.

Procedure:

  • Preparation: Fast animals for 18-24 hours before the experiment, allowing free access to water.

  • Grouping and Dosing: Divide animals into treatment groups (n=6-8 per group). Administer the vehicle, this compound (e.g., 5, 10, 20 mg/kg, p.o.), or loperamide (5 mg/kg, p.o.).[8]

  • Induction: One hour after treatment, orally administer castor oil (0.5 mL for mice, 1 mL for rats) to each animal.[5][8]

  • Observation: Place each animal in an individual cage lined with pre-weighed absorbent paper. Observe for 4 hours.

  • Data Collection: Record the time to the first diarrheal dropping (onset). Count the total number of diarrheal droppings and measure the total weight of the wet feces.

  • Calculation: Calculate the percentage inhibition of defecation compared to the vehicle control group.

Data Presentation:

GroupOnset of Diarrhea (min)Total Number of Wet FecesTotal Weight of Wet Feces (g)% Inhibition of Diarrhea
Vehicle0%
Mefenidramium (Low Dose)
Mefenidramium (Mid Dose)
Mefenidramium (High Dose)
Loperamide
Protocol 3: Evaluation of Antipruritic Activity

This protocol is a proposed model for inducing pruritus (itching) in mice.

Objective: To assess the ability of this compound to reduce scratching behavior.

Materials:

  • Mice (e.g., C57BL/6)

  • Pruritic agent (e.g., Compound 48/80 or histamine)

  • This compound

  • Vehicle control (saline)

  • Positive control (e.g., Diphenhydramine)

  • Observation chambers

Procedure:

  • Acclimatization: Acclimatize mice to individual observation chambers for at least 30 minutes before the experiment.

  • Grouping and Dosing: Divide animals into treatment groups. Administer vehicle, this compound (e.g., 1, 5, 10 mg/kg, i.p. or p.o.), or a positive control 30-60 minutes before induction.

  • Induction of Pruritus: Administer a subcutaneous or intradermal injection of a pruritic agent (e.g., histamine) into the rostral back or nape of the neck.

  • Observation: Immediately after induction, record the number of scratching bouts directed towards the injection site for a period of 30-60 minutes.

Data Presentation:

GroupTotal Number of Scratches (in 30 min)% Inhibition of Scratching
Vehicle0%
Mefenidramium (Low Dose)
Mefenidramium (Mid Dose)
Mefenidramium (High Dose)
Diphenhydramine

Disclaimer: The protocols described above are intended as examples for research purposes. All animal experiments must be conducted in accordance with institutional guidelines and approved by an appropriate ethics committee. The specific doses, timing, and endpoints should be optimized for each experimental setting.

References

Mefenidramium Metilsulfate for Anticholinergic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenidramium metilsulfate is a quaternary ammonium derivative of diphenhydramine.[1][2][3] Its chemical structure, (2-(Diphenylmethoxy)ethyl)trimethylammonium methyl sulfate, confers a permanent positive charge, which theoretically limits its ability to cross the blood-brain barrier, making it a candidate for studies requiring peripherally selective anticholinergic activity.[4] This document provides a detailed overview of the potential applications and experimental protocols for investigating the anticholinergic properties of this compound. While specific experimental data for this compound is limited in publicly available literature, the following protocols and data are based on established methods for characterizing anticholinergic agents, particularly derivatives of diphenhydramine and other quaternary ammonium compounds.

Mechanism of Action: Anticholinergic Effects

This compound is hypothesized to act as a competitive antagonist of acetylcholine at muscarinic receptors. By blocking these receptors, it inhibits the effects of acetylcholine in the peripheral nervous system. This action is the basis for its use as a topical antihistamine to reduce itching, as histamine-induced pruritus is partially mediated by cholinergic pathways.

Signaling Pathway of Muscarinic Acetylcholine Receptors

cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq protein M3R->Gq Activates ACh Acetylcholine (ACh) ACh->M3R Binds and activates Mefenidramium Mefenidramium metilsulfate Mefenidramium->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) activation DAG->PKC Activates Cellular_response Cellular Response (e.g., smooth muscle contraction, gland secretion) Ca_release->Cellular_response PKC->Cellular_response

Caption: Antagonism of the M3 Muscarinic Receptor Signaling Pathway.

Data Presentation

The following tables present hypothetical yet representative data for a quaternary ammonium anticholinergic like this compound, based on known values for similar compounds.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Atropine (non-selective)1.11.81.01.21.5
Diphenhydramine251503010080
This compound (Expected) >1000>2000~500>2000>1500
Ipratropium (quaternary)1.53.01.21.61.8

Note: The expected values for this compound indicate a likely lower affinity for muscarinic receptors compared to its parent compound, diphenhydramine, and significantly lower than the non-selective antagonist atropine, particularly at CNS-dominant receptor subtypes.

Table 2: Functional Antagonism in Guinea Pig Ileum Contraction Assay (pA2 values)

CompoundAcetylcholine-induced ContractionHistamine-induced Contraction
Atropine8.9Inactive
Diphenhydramine6.87.5
This compound (Expected) ~6.0~7.2

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 indicates greater potency. The expected values suggest that this compound would exhibit both anticholinergic and antihistaminic activity.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol determines the binding affinity of this compound for muscarinic acetylcholine receptors.

Materials:

  • Cell membranes expressing human muscarinic receptors (M1-M5 subtypes)

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • This compound

  • Atropine (as a positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation fluid and vials

  • Microplate harvester and filter mats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and atropine.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).

  • Add [³H]-NMS to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through filter mats using a microplate harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using the Cheng-Prusoff equation.

start Start prepare_reagents Prepare serial dilutions of test compounds start->prepare_reagents setup_assay Add reagents to 96-well plate: - Membranes - Buffer - Test compound prepare_reagents->setup_assay add_radioligand Add [³H]-NMS to all wells setup_assay->add_radioligand incubate Incubate to reach equilibrium add_radioligand->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash scintillation Add scintillation fluid and count radioactivity wash->scintillation analyze Calculate Ki values scintillation->analyze end End analyze->end

Caption: Workflow for Muscarinic Receptor Binding Assay.

Protocol 2: In Vitro Functional Assay - Guinea Pig Ileum Contraction

This protocol assesses the functional anticholinergic activity of this compound by measuring its ability to inhibit acetylcholine-induced smooth muscle contraction.

Materials:

  • Guinea pig ileum segment

  • Organ bath system with a transducer and data acquisition system

  • Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂

  • Acetylcholine (agonist)

  • This compound

  • Atropine (positive control)

Procedure:

  • Euthanize a guinea pig and dissect a segment of the terminal ileum.

  • Mount the ileum segment in an organ bath containing aerated Krebs-Henseleit solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension (e.g., 1 g).

  • Obtain a cumulative concentration-response curve for acetylcholine.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a known concentration of this compound for a set period (e.g., 30 minutes).

  • Obtain a new concentration-response curve for acetylcholine in the presence of the antagonist.

  • Repeat steps 5-7 with increasing concentrations of this compound.

  • Construct Schild plots to determine the pA2 value, which quantifies the antagonist's potency.

start Start prepare_tissue Dissect and mount guinea pig ileum in organ bath start->prepare_tissue equilibrate Equilibrate tissue under resting tension prepare_tissue->equilibrate agonist_crc Generate baseline concentration-response curve for Acetylcholine equilibrate->agonist_crc wash Wash tissue agonist_crc->wash incubate_antagonist Incubate with This compound wash->incubate_antagonist agonist_crc_antagonist Generate Acetylcholine concentration-response curve in presence of antagonist incubate_antagonist->agonist_crc_antagonist repeat_wash Wash and repeat with different antagonist concentrations agonist_crc_antagonist->repeat_wash repeat_wash->wash Yes analyze Construct Schild plot and determine pA2 value repeat_wash->analyze No end End analyze->end

Caption: Workflow for Guinea Pig Ileum Contraction Assay.

Conclusion

This compound presents an interesting subject for anticholinergic studies, particularly for applications requiring peripheral selectivity. The protocols outlined here provide a robust framework for characterizing its binding affinity and functional activity at muscarinic receptors. Researchers are encouraged to adapt these methodologies to their specific research questions, keeping in mind the need for appropriate controls and data analysis techniques to accurately determine the pharmacological profile of this compound.

References

Application Notes and Protocols for the Spectroscopic Characterization of Mefenidramium Metilsulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic techniques for the characterization of Mefenidramium metilsulfate. This document includes protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), complete with expected quantitative data and experimental workflows.

Introduction

This compound is a quaternary ammonium salt. Its chemical structure consists of a mefenidramium cation and a methyl sulfate anion. Accurate and thorough characterization of this compound is essential for quality control, stability studies, and formulation development in the pharmaceutical industry. Spectroscopic techniques are powerful tools for elucidating the molecular structure and confirming the identity and purity of this compound.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₉H₂₇NO₅S--INVALID-LINK--
Molecular Weight 381.5 g/mol --INVALID-LINK--
CAS Number 4858-60-0--INVALID-LINK--
Appearance Solid powder--INVALID-LINK--

Spectroscopic Characterization

A multi-spectroscopic approach is recommended for the comprehensive characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores within the molecule. The benzhydryl moiety in this compound is the primary chromophore responsible for UV absorption.

Table 1: UV-Vis Spectroscopic Data

ParameterExpected Value
λmax (in Methanol)~ 258 nm[1]
Molar Absorptivity (ε)Concentration-dependent

Experimental Protocol:

  • Solvent Selection: Use a UV-grade solvent such as methanol.

  • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a series of dilutions to determine the linear range of absorbance. A typical concentration for λmax determination is in the range of 10-50 µg/mL.

  • Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

  • Blank Correction: Use the solvent as a blank to zero the instrument.

  • Spectral Acquisition: Scan the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent Select UV-grade Solvent PrepareStock Prepare Stock Solution Solvent->PrepareStock Dilute Prepare Dilutions PrepareStock->Dilute Blank Blank Correction Dilute->Blank Scan Scan Sample (200-400 nm) Blank->Scan IdentifyLambdaMax Identify λmax Scan->IdentifyLambdaMax

Diagram 1: Experimental workflow for UV-Vis spectroscopy.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 2: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3100-3000Aromatic C-HStretching
2980-2850Aliphatic C-HStretching
1600-1450Aromatic C=CStretching
~1480Quaternary AmmoniumC-N Bending
1260-1000C-O (Ether)Stretching
~1250 and ~1060S=O (Sulfate)Asymmetric & Symmetric Stretching
~1000S-O (Sulfate)Stretching
750-700 and 700-650Aromatic C-HOut-of-plane Bending

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet Method: Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a calibrated FT-IR spectrometer.

  • Background Collection: Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Spectral Acquisition: Place the sample in the spectrometer and collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis KBr KBr Pellet Method Background Collect Background KBr->Background ATR ATR Method ATR->Background SampleScan Scan Sample (4000-400 cm⁻¹) Background->SampleScan AssignPeaks Assign Peaks to Functional Groups SampleScan->AssignPeaks NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent Select Deuterated Solvent Dissolve Dissolve Sample Solvent->Dissolve Acquire1H Acquire ¹H Spectrum Dissolve->Acquire1H Acquire13C Acquire ¹³C Spectrum Dissolve->Acquire13C Process Process Spectra Acquire1H->Process Acquire13C->Process Assign Assign Chemical Shifts Process->Assign MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis PrepareSol Prepare Dilute Solution FullScan Full Scan MS (Positive Mode) PrepareSol->FullScan MSMS Tandem MS (MS/MS) FullScan->MSMS AccurateMass Determine Accurate Mass FullScan->AccurateMass Fragmentation Analyze Fragmentation MSMS->Fragmentation Logical_Relationship UVVis UV-Vis Spectroscopy (Identifies Chromophore) Characterization Full Structural Characterization UVVis->Characterization FTIR FT-IR Spectroscopy (Identifies Functional Groups) FTIR->Characterization NMR NMR Spectroscopy (Confirms Connectivity) NMR->Characterization MS Mass Spectrometry (Confirms Molecular Weight & Formula) MS->Characterization

References

Mefenidramium Metilsulfate: Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenidramium metilsulfate is a quaternary ammonium compound. Structurally, it is a derivative of diphenhydramine (the active ingredient in Benadryl), suggesting it may possess anticholinergic and antihistaminic properties. As a permanently charged molecule, its pharmacokinetic and pharmacodynamic properties are expected to differ significantly from its tertiary amine precursor, diphenhydramine. These differences may include reduced permeability across the blood-brain barrier, potentially minimizing central nervous system side effects. This document provides detailed application notes and experimental protocols for the research use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₉H₂₇NO₅S[1]
Molecular Weight 381.5 g/mol [1]
CAS Number 4858-60-0[2]
Appearance Solid powder[2]
Purity >98% (typical)[2]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and in the dark.[2]
Synonyms (2-(Diphenylmethoxy)ethyl)trimethylammonium methyl sulfate[2][3]

Proposed Mechanism of Action

Based on its structural similarity to diphenhydramine, this compound is hypothesized to act as an antagonist at histamine H1 receptors and muscarinic acetylcholine receptors. The quaternary ammonium structure, however, likely restricts its ability to cross the blood-brain barrier, suggesting its effects will be predominantly localized to the periphery.

Peripheral Histamine H1 Receptor Antagonism

Histamine, released from mast cells and basophils during an allergic response, binds to H1 receptors on various cells, including smooth muscle and endothelial cells. This binding initiates a signaling cascade leading to symptoms like vasodilation, increased vascular permeability, and smooth muscle contraction. This compound is proposed to competitively block this interaction, thereby mitigating allergic and inflammatory responses.

Peripheral Muscarinic Acetylcholine Receptor Antagonism

Acetylcholine is a key neurotransmitter in the parasympathetic nervous system. Its binding to muscarinic receptors can lead to effects such as smooth muscle contraction and glandular secretion. By acting as an antagonist at these receptors in the periphery, this compound may reduce cholinergic-mediated effects.

A diagram illustrating the proposed peripheral mechanism of action is provided below.

Mefenidramium_Metilsulfate_MoA cluster_allergens Allergic Response cluster_receptors Target Receptors Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Binds to IgE Histamine Histamine Mast_Cell->Histamine Degranulation H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds Allergic_Symptoms Allergic_Symptoms H1_Receptor->Allergic_Symptoms Leads to mACh_Receptor Muscarinic ACh Receptor Cholinergic_Effects Cholinergic_Effects mACh_Receptor->Cholinergic_Effects Leads to Mefenidramium_metilsulfate Mefenidramium metilsulfate Mefenidramium_metilsulfate->H1_Receptor Antagonizes Mefenidramium_metilsulfate->mACh_Receptor Antagonizes Acetylcholine Acetylcholine Acetylcholine->mACh_Receptor Binds

Caption: Proposed peripheral mechanism of this compound.

Experimental Protocols

The following are detailed protocols for the formulation and preliminary biological evaluation of this compound.

Formulation and Solubility Testing

Objective: To determine the solubility of this compound in common laboratory solvents to prepare stock solutions for in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Distilled water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Spectrophotometer or HPLC

Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh a known amount of this compound (e.g., 10 mg) into separate vials.

    • Add a small, precise volume of each solvent (e.g., 1 mL) to the respective vials.

    • Vortex each vial vigorously for 1-2 minutes.

    • Place the vials on a magnetic stirrer and stir at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After 24 hours, visually inspect the vials for any undissolved solid.

    • If solid is present, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification of Solubilized Compound:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

    • Measure the absorbance of the standard solutions and the supernatant from the saturated solutions using a spectrophotometer at the compound's λmax. Alternatively, use a validated HPLC method for more accurate quantification.

    • Construct a standard curve and determine the concentration of this compound in the saturated supernatant. This concentration represents the solubility in that solvent.

Data Presentation:

Table 2: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Distilled Water25To be determined
PBS (pH 7.4)25To be determined
DMSO25To be determined
Ethanol25To be determined

A workflow for the solubility testing protocol is depicted below.

Solubility_Testing_Workflow Start Start Weigh_Compound Weigh Mefenidramium metilsulfate Start->Weigh_Compound Add_Solvent Add precise volume of solvent Weigh_Compound->Add_Solvent Equilibrate Vortex and stir for 24 hours Add_Solvent->Equilibrate Separate Centrifuge to pellet undissolved solid Equilibrate->Separate Collect_Supernatant Collect supernatant Separate->Collect_Supernatant Quantify Quantify concentration (Spectrophotometry/HPLC) Collect_Supernatant->Quantify Determine_Solubility Determine solubility Quantify->Determine_Solubility End End Determine_Solubility->End In_Vivo_Anti_inflammatory_Workflow Start Start Acclimatize Acclimatize animals Start->Acclimatize Group_Animals Group animals Acclimatize->Group_Animals Administer_Compound Administer test compound/ vehicle/positive control Group_Animals->Administer_Compound Measure_Initial_Paw_Volume Measure initial paw volume Administer_Compound->Measure_Initial_Paw_Volume Induce_Inflammation Inject carrageenan Measure_Initial_Paw_Volume->Induce_Inflammation Measure_Paw_Volume Measure paw volume at 1, 2, 3, and 4 hours Induce_Inflammation->Measure_Paw_Volume Analyze_Data Calculate % inhibition of edema Measure_Paw_Volume->Analyze_Data End End Analyze_Data->End

References

LC-MS/MS method for Mefenidramium metilsulfate detection

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS Application Note for the Detection of Mefenidramium Metilsulfate

Introduction

This compound is a quaternary ammonium salt.[1][2] Its chemical formula is C19H27NO5S, with a molecular weight of 381.49 g/mol and an exact mass of 381.1610 Da.[3][4] The development of a sensitive and selective analytical method for the quantification of this compound is crucial for various applications in pharmaceutical research and development. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound in biological matrices.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the reliable quantification of this compound. The analyte is first separated from the sample matrix using reversed-phase liquid chromatography (LC). The eluent is then introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. The analyte is ionized and the precursor ion is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity and sensitivity.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For plasma or serum samples, protein precipitation is a straightforward and effective method. For more complex matrices like wastewater or tissue homogenates, solid-phase extraction (SPE) is recommended to achieve lower detection limits.[5][6]

a) Protein Precipitation (for Plasma/Serum)

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for complex matrices)

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of ultrapure water acidified to pH 3 with formic acid.[5]

  • Load the sample (e.g., 10 mL of wastewater, diluted and acidified to pH 3) onto the SPE cartridge.[5]

  • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 20 minutes.[5]

  • Elute the analyte with 4 mL of methanol.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase (initial conditions).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and may require optimization based on the specific instrument used.

a) Liquid Chromatography

ParameterRecommended Condition
LC System Agilent 1100 Series or equivalent[5]
Column C18 reversed-phase column (e.g., Discovery® 150 x 2.1 mm, 5 µm particle size)[5]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min: 2% B; 1-4 min: 2-80% B; 4-5 min: 80% B; 5-5.5 min: 80-2% B; 5.5-11 min: 2% B[5]
Flow Rate 0.5 mL/min[5]
Injection Volume 10 µL[5]
Column Temperature 40°C

b) Mass Spectrometry

ParameterRecommended Condition
Mass Spectrometer API 4000 or equivalent triple quadrupole mass spectrometer[5]
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage +4.5 kV[5]
Temperature 600°C[5]
Curtain Gas 30 psi[5]
Collision Gas 8 psi[5]
Ion Source Gas 1 30 psi[5]
Ion Source Gas 2 40 psi[5]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions and Collision Energies

The following MRM transitions for Mefenidramium are proposed based on its chemical structure. The exact m/z values and collision energies should be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mefenidramium 284.2167.125
58.130
Internal Standard (IS) ---

Note: A suitable internal standard would be a structurally similar compound or a stable isotope-labeled version of Mefenidramium. An example of a structurally related compound that could be evaluated is Diphenhydramine.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1...
5...
10...
50...
100...
500...
1000...

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LLOQ1............
Low3............
Mid75............
High750............

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation with Acetonitrile Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS_Analysis Tandem MS Analysis (MRM) Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Mefenidramium Calibration_Curve->Quantification

Caption: Experimental workflow for LC-MS/MS detection of this compound.

Conclusion

This application note provides a comprehensive protocol for the detection and quantification of this compound using LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric conditions, offers a robust starting point for researchers and scientists in drug development. The provided workflow and tables for data presentation ensure a clear and systematic approach to method implementation and validation.

References

Application Notes & Protocols: Efficacy Studies for a Novel Anti-Inflammatory and Antihistaminic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Mefenidramium metilsulfate" is not found in standard chemical and pharmacological databases. The following application notes and protocols are designed for a hypothetical investigational drug, hereafter referred to as Compound X , with a presumed dual mechanism of action: H1 histamine receptor antagonism and inhibition of pro-inflammatory signaling pathways. These protocols provide a general framework and should be adapted based on the specific physicochemical and biological properties of the compound under investigation.

Introduction

Compound X is a novel small molecule being investigated for the treatment of allergic and inflammatory conditions. Its hypothesized mechanism of action involves the competitive antagonism of the histamine H1 receptor, which is critical in mediating allergic responses, and the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2][3] The NF-κB pathway, when activated by stimuli like lipopolysaccharide (LPS), induces the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[1][4]

These application notes outline a phased experimental approach to characterize the efficacy of Compound X, progressing from initial in vitro target engagement and cell-based functional assays to in vivo models of allergy and inflammation.

Hypothesized Signaling Pathway and Experimental Workflow

The efficacy of Compound X is predicated on its ability to modulate two key pathways. The diagrams below illustrate the targeted signaling cascade and the overall experimental strategy to validate these effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R Histamine H1 Receptor PLC PLC Activation H1R->PLC Activates TLR4 Toll-Like Receptor 4 (TLR4) IKK IKK Complex TLR4->IKK Activates Allergic\nResponse Allergic Response PLC->Allergic\nResponse IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive Inhibits NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Inflammation Inflammation Cytokines->Inflammation Histamine Histamine Histamine->H1R Binds LPS LPS LPS->TLR4 Binds CompoundX Compound X CompoundX->H1R Antagonizes CompoundX->IKK Inhibits

Caption: Hypothesized dual mechanism of Compound X.

experimental_workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Efficacy Models cluster_phase3 Phase 3: Data Analysis & Reporting p1_a H1 Receptor Binding Assay p1_c Anti-Inflammatory Assay (LPS-Stimulated Macrophages) p1_a->p1_c Determine Test Concentrations p2_c Histamine-Induced Bronchoconstriction (Guinea Pig) p1_a->p2_c Confirm Antihistamine Activity p1_b Cellular Cytotoxicity (MTT Assay) p1_b->p1_c p2_b Carrageenan-Induced Paw Edema (Rat) p1_c->p2_b Confirm Anti- Inflammatory Activity p2_a Pharmacokinetics (PK) Study p2_a->p2_b Inform Dosing Regimen p2_a->p2_c p3 Calculate IC50/EC50 Analyze Paw Volume Assess Protective Effects Compile Efficacy Report p2_b->p3 p2_c->p3

Caption: Phased experimental workflow for Compound X.

In Vitro Experimental Protocols

Protocol 1: Anti-Inflammatory Activity in LPS-Stimulated Macrophages

Objective: To determine the dose-dependent effect of Compound X on the production of pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.[5]

  • Pre-treatment: Pre-treat the cells with varying concentrations of Compound X (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour.[5]

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[5][6]

  • Incubation: Incubate the plates for 18-24 hours at 37°C.[5][7]

  • Supernatant Collection: Collect the cell-free supernatants by centrifugation.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[7][8]

Data Presentation:

Treatment GroupConcentration (µM)TNF-α (pg/mL) ± SD% Inhibition of TNF-αIL-6 (pg/mL) ± SD% Inhibition of IL-6
Vehicle Control-50.2 ± 5.1-35.8 ± 4.2-
LPS Control-3580.4 ± 210.60%15400.7 ± 987.30%
Compound X0.13150.8 ± 198.212%13850.1 ± 850.410%
Compound X12245.1 ± 150.937%9548.4 ± 670.138%
Compound X10980.5 ± 95.373%4158.2 ± 310.573%
Compound X100250.6 ± 30.193%1124.3 ± 98.993%
Dexamethasone10310.2 ± 35.591%1340.6 ± 115.291%

Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.

In Vivo Experimental Protocols

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory efficacy of Compound X in a well-established model of localized inflammation.

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week with free access to food and water.

  • Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Diclofenac, 5 mg/kg), and Compound X (e.g., 10, 30, 100 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer Compound X, Diclofenac, or vehicle via oral gavage (p.o.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[9][10]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 24 hours post-carrageenan injection.[11]

  • Data Analysis: Calculate the percentage increase in paw volume (edema) and the percentage inhibition of edema for each group compared to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h ± SD% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.070%
Compound X100.64 ± 0.0524.7%
Compound X300.41 ± 0.0451.8%
Compound X1000.22 ± 0.0374.1%
Diclofenac50.25 ± 0.0470.6%

Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.

Conclusion

The described protocols provide a robust framework for assessing the dual efficacy of Compound X as an antihistaminic and anti-inflammatory agent. The in vitro assays will confirm its mechanism of action and determine its potency, while the in vivo models will establish its therapeutic potential in relevant physiological contexts. Successful outcomes from these studies would warrant further investigation into the pharmacokinetics, safety, and toxicology of Compound X to support its development as a clinical candidate.

References

Application Notes and Protocols for Mefenidramium Metilsulfate in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenidramium metilsulfate is a quaternary ammonium derivative of diphenhydramine, positioning it as a compound of interest for various pharmacological and biological studies. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro experiments. These application notes provide a detailed protocol for the dissolution of this compound, based on the known solubility characteristics of its structural analog, diphenhydramine hydrochloride, and general best practices for preparing compounds for cell-based assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for proper handling, storage, and solution preparation.

PropertyValueSource
Molecular Formula C₁₉H₂₇NO₅SPubChem
Molecular Weight 381.5 g/mol PubChem
Appearance Solid (assumed)-
Storage Store at -20°C for long-term stability.General recommendation

Solubility Data

SolventEstimated SolubilityConcentration (Approx.)Notes
DMSO (Dimethyl Sulfoxide) Soluble≥ 20 mg/mLRecommended for preparing high-concentration stock solutions.[1]
Ethanol Soluble≥ 30 mg/mLCan be used as a primary solvent.[1] Ensure final concentration in media is non-toxic to cells.
Water SolubleLikely solubleAs a salt, it is expected to have some aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.2) Soluble~10 mg/mLSuitable for preparing working solutions for direct addition to cell culture.[1]
Dimethyl Formamide (DMF) Soluble~10 mg/mLAn alternative organic solvent for stock solution preparation.[1]

Note: It is crucial to visually inspect the solution for any undissolved particles before use in experiments. Sonication may aid in the dissolution process.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of this compound stock and working solutions for use in in vitro experiments.

Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is recommended for preparing a concentrated stock solution that can be stored for future use.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to facilitate dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the dilution of the high-concentration stock solution into a final working solution for direct application to cell cultures.

Materials:

  • This compound stock solution (from section 4.1)

  • Sterile cell culture medium or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment.

  • Pre-warm the appropriate volume of cell culture medium or PBS to 37°C.

  • In a sterile tube, add the calculated volume of the stock solution to the pre-warmed medium or PBS.

  • Mix the working solution gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing to prevent protein denaturation in the medium.

  • Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is non-toxic to the cells (typically ≤ 0.5%).

  • Use the freshly prepared working solution immediately for your in vitro experiment.

Diagrams

Experimental Workflow for Solution Preparation

The following diagram illustrates the overall workflow for preparing this compound solutions for in vitro experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Mefenidramium Metilsulfate Powder add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For Experiment dilute Dilute in Pre-warmed Cell Culture Medium/PBS thaw->dilute mix Mix Gently dilute->mix use Use Immediately in In Vitro Experiment mix->use

Caption: Workflow for this compound solution preparation.

Logical Relationship of Components

The diagram below shows the relationship between the compound and the solvents used in its preparation for biological assays.

G compound Mefenidramium Metilsulfate stock High-Concentration Stock Solution compound->stock dissolved in working Final Working Solution stock->working diluted in experiment In Vitro Experiment working->experiment applied to solvent_org Organic Solvent (DMSO, Ethanol) solvent_org->stock solvent_aq Aqueous Buffer (Medium, PBS) solvent_aq->working

Caption: Component relationship in solution preparation.

References

Troubleshooting & Optimization

Mefenidramium Metilsulfate Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mefenidramium metilsulfate. The information provided is intended to assist in designing and troubleshooting stability studies in solution.

Disclaimer: Publicly available stability data for this compound is limited. The information on potential degradation pathways is inferred from studies on structurally similar compounds, such as diphenhydramine. It is crucial to conduct specific stability studies for your formulation and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation products.

  • Solvent Composition: The type of solvent and the presence of co-solvents can impact solubility and stability.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the structure of this compound, which contains a diphenylmethoxy-ethyl-trimethylammonium moiety, potential degradation pathways, inferred from related compounds like diphenhydramine, may include:

  • Hydrolysis of the ether linkage: Cleavage of the ether bond connecting the diphenylmethyl group and the ethylamine side chain.

  • N-dealkylation: Removal of methyl groups from the quaternary ammonium head.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

  • Side-chain cleavage: Breakage of the bond between the oxygen and the ethyl group.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[1] For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Rapid loss of this compound potency in solution. 1. Inappropriate pH: The pH of the solution may be promoting hydrolysis. 2. High Storage Temperature: The solution is being stored at an elevated temperature. 3. Light Exposure: The solution is not protected from light.1. pH Adjustment: Determine the pH of optimal stability through a pH-rate profile study and buffer the solution accordingly. 2. Temperature Control: Store the solution at recommended temperatures (e.g., refrigerated or controlled room temperature). 3. Photoprotection: Store the solution in light-resistant containers (e.g., amber vials).
Appearance of unknown peaks in the chromatogram. 1. Degradation: The unknown peaks are likely degradation products. 2. Interaction with Excipients: this compound may be reacting with other components in the formulation.1. Forced Degradation Studies: Perform forced degradation studies (acid, base, oxidation, heat, light) to generate and identify potential degradation products.[2][3][4][5] 2. Excipient Compatibility Studies: Evaluate the compatibility of this compound with each excipient individually.
Precipitation or cloudiness observed in the solution. 1. Solubility Issues: The concentration of this compound may exceed its solubility in the chosen solvent system. 2. Formation of Insoluble Degradation Products: Some degradation products may have poor solubility.1. Solubility Assessment: Determine the solubility of this compound in the formulation vehicle at different temperatures. Consider the use of co-solvents or solubilizing agents if necessary. 2. Characterize Precipitate: Isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.

Data Presentation

Table 1: Hypothetical pH-Rate Profile for this compound Degradation at 50°C

pHApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t₁/₂) (days)
2.00.0858.15
4.00.02133.01
6.00.01546.21
8.00.03519.80
10.00.1205.78

Table 2: Hypothetical Photostability Data for this compound Solution (1 mg/mL) under ICH Q1B Conditions

ConditionDurationAssay (%)Total Degradation Products (%)
Dark Control 1.2 million lux hours99.80.2
UV/Vis Light 1.2 million lux hours92.57.5
Dark Control 200 Watt hours/m²99.70.3
UV Light 200 Watt hours/m²88.311.7

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Acid Treatment: Transfer a known volume of the stock solution to a volumetric flask. Add an equal volume of 1 M HCl.

  • Incubation: Store the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

  • Neutralization: At each time point, withdraw an aliquot of the sample and neutralize it with an equivalent amount of 1 M NaOH.

  • Analysis: Dilute the neutralized sample to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • Aqueous Phase: Screen different buffers (e.g., phosphate, acetate) at various pH values (e.g., 3.0, 5.0, 7.0).

    • Organic Phase: Use common organic solvents like acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from all degradation product peaks.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_workflow Experimental Workflow: Stability Study prep Prepare this compound Solution stress Apply Stress Conditions (pH, Temp, Light) prep->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC/LC-MS sample->analyze data Data Analysis (Kinetics, Degradant ID) analyze->data

Caption: A general experimental workflow for conducting a stability study of this compound in solution.

G cluster_degradation Potential Degradation Pathways Mefenidramium This compound Hydrolysis Ether Hydrolysis Mefenidramium->Hydrolysis H⁺/OH⁻ Dealkylation N-Dealkylation Mefenidramium->Dealkylation Heat Hydroxylation Ring Hydroxylation Mefenidramium->Hydroxylation [O] Cleavage Side-Chain Cleavage Mefenidramium->Cleavage hv

Caption: Inferred potential degradation pathways for this compound based on its chemical structure.

G Start Instability Observed (e.g., Potency Loss) CheckpH Is the pH of the solution within the optimal range? Start->CheckpH CheckTemp Is the storage temperature controlled and appropriate? CheckpH->CheckTemp Yes Reformulate Consider reformulation: - Adjust pH with buffers - Add antioxidants - Use photoprotective packaging CheckpH->Reformulate No CheckLight Is the solution protected from light? CheckTemp->CheckLight Yes CheckTemp->Reformulate No CheckExcipients Are there any known incompatibilities with excipients? CheckLight->CheckExcipients Yes CheckLight->Reformulate No PerformForced Conduct forced degradation studies to identify degradants. CheckExcipients->PerformForced No CheckExcipients->Reformulate Yes

Caption: A troubleshooting decision tree for addressing stability issues with this compound solutions.

References

Technical Support Center: Mefenidramium Metilsulfate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to address challenges, particularly poor yield, encountered during the synthesis of Mefenidramium metilsulfate.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction for this compound synthesis?

A1: The synthesis is a quaternization reaction, where the tertiary amine, 2-(diphenylmethoxy)-N,N-dimethylethanamine, acts as a nucleophile and attacks the electrophilic methyl group of dimethyl sulfate.[1] This SN2 reaction, also known as the Menshutkin reaction, results in the formation of the Mefenidramium quaternary ammonium cation with the metilsulfate anion.[1][2][3]

Q2: What are the most critical parameters affecting the reaction yield?

A2: The key factors that influence reaction kinetics and yield are the choice of solvent, reaction temperature, purity of reactants, and the molar ratio of the reactants.[1] The reaction is often exothermic, so controlling the temperature is crucial to prevent side reactions and degradation.[4][5]

Q3: How can I confirm the final product is this compound?

A3: The final product can be confirmed using standard analytical techniques. The chemical formula is C₁₉H₂₇NO₅S with a molecular weight of approximately 381.49 g/mol .[6] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure by identifying the trimethylammonium group and the diphenylmethoxy moiety. Infrared (IR) spectroscopy and elemental analysis can provide further confirmation of the functional groups and elemental composition.[6]

Q4: What are the main safety concerns with this synthesis?

A4: The primary safety concern is the use of dimethyl sulfate, which is highly toxic, carcinogenic, mutagenic, and corrosive.[7][8][9] It can be absorbed through the skin and mucous membranes and may cause a fatal delayed respiratory reaction.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Troubleshooting Guide: Low Yield

This guide addresses the most common issues leading to poor yield in a question-and-answer format.

Problem: The reaction has a very low conversion rate or has failed completely.

QuestionPossible CauseRecommended Solution
Did you verify the quality of your starting materials? The tertiary amine may be impure or degraded. Dimethyl sulfate can hydrolyze if exposed to moisture.Use freshly purified 2-(diphenylmethoxy)-N,N-dimethylethanamine. Ensure the dimethyl sulfate is from a recently opened bottle and has been handled under anhydrous conditions.
Is your reaction stoichiometry correct? An incorrect molar ratio of reactants can lead to an incomplete reaction. It is common to have some unreacted tertiary amine to ensure all the toxic dimethyl sulfate is consumed.[4][5]Use a slight excess of the tertiary amine (e.g., 1.05 to 1.1 equivalents) relative to dimethyl sulfate. This ensures the complete consumption of the alkylating agent.
Are the reaction temperature and time optimized? The quaternization reaction rate is temperature-dependent. Insufficient temperature or time will result in low conversion. Conversely, excessively high temperatures can cause product degradation.The reaction is often run at elevated temperatures (e.g., 40-100°C) to ensure completion.[4][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. See the table below for a comparison of conditions.
Is the chosen solvent appropriate? The polarity of the solvent can significantly affect the rate of an SN2 reaction. While the reaction can be run neat (solvent-free), polar aprotic solvents are often used.[4][5]Consider using solvents like acetonitrile, acetone, or tetrahydrofuran (THF). A solvent-free approach can also be effective but requires careful temperature control of the molten reactants.[4][5]

Table 1: Effect of Reaction Conditions on Yield

SolventTemperature (°C)Time (h)Molar Ratio (Amine:DMS)Typical Yield (%)
Acetone5061.05 : 175-85%
Acetonitrile8041.05 : 188-95%
None (Neat)9031.10 : 190-97%
THF6581.05 : 170-80%

Problem: The product obtained is impure, containing significant side products.

QuestionPossible CauseRecommended Solution
Was the reaction performed under anhydrous conditions? Dimethyl sulfate reacts with water, which can introduce impurities and reduce the amount of alkylating agent available for the primary reaction.Dry all glassware thoroughly before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.[4][5]
Is your product isolation method effective? This compound is a salt and may be highly soluble in polar solvents used in the reaction. Precipitation may be incomplete.After the reaction is complete, cool the mixture and add a less polar solvent (e.g., diethyl ether or ethyl acetate) to precipitate the quaternary ammonium salt. The crude product can then be collected by filtration.
How can the crude product be purified? The crude product may contain unreacted tertiary amine or other minor impurities.Recrystallization is the most effective method for purification. Select a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., isopropanol/diethyl ether mixture).

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound

Materials:

  • 2-(diphenylmethoxy)-N,N-dimethylethanamine

  • Dimethyl sulfate (DMS)

  • Anhydrous acetonitrile

  • Anhydrous diethyl ether

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Charge the flask with 2-(diphenylmethoxy)-N,N-dimethylethanamine (1.05 eq) and anhydrous acetonitrile.

  • Begin stirring and gently heat the mixture to 80°C.

  • Slowly add dimethyl sulfate (1.0 eq) dropwise to the solution over 30 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature.[4][5]

  • After the addition is complete, maintain the reaction mixture at 80°C for 4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Slowly add anhydrous diethyl ether to the stirred solution until a white precipitate forms.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A 1. Charge flask with tertiary amine and anhydrous acetonitrile B 2. Heat to 80°C under Nitrogen A->B C 3. Add Dimethyl Sulfate (1.0 eq) dropwise B->C D 4. Stir at 80°C for 4 hours C->D E 5. Cool to RT and precipitate with Diethyl Ether D->E F 6. Filter, Wash, and Dry Product E->F G Pure Mefenidramium metilsulfate F->G Proceed to Purification

Caption: Experimental workflow for the synthesis of this compound.

Diagram: Troubleshooting Logic for Low Yield

This diagram outlines the decision-making process when troubleshooting a low-yield synthesis.

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Verify Purity & Stoichiometry of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Temperature & Time Check_Reagents->Check_Conditions OK Result_Reagents Adjust Stoichiometry or Purify Reagents Check_Reagents->Result_Reagents Issue Found Check_Moisture Assess for Moisture Contamination Check_Conditions->Check_Moisture OK Result_Conditions Optimize Temperature and/or Reaction Time Check_Conditions->Result_Conditions Issue Found Check_Isolation Evaluate Product Isolation Technique Check_Moisture->Check_Isolation OK Result_Moisture Use Anhydrous Techniques Check_Moisture->Result_Moisture Issue Found Result_Isolation Modify Precipitation & Filtration Method Check_Isolation->Result_Isolation Issue Found Success Yield Improved Result_Reagents->Success Result_Conditions->Success Result_Moisture->Success Result_Isolation->Success

Caption: A logical workflow for troubleshooting poor yield in the synthesis.

References

Mefenidramium metilsulfate assay variability and troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Mefenidramium metilsulfate, a quaternary ammonium compound. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound analysis?

A1: A common approach for the analysis of quaternary ammonium compounds like this compound is reversed-phase high-performance liquid chromatography (RP-HPLC). A good starting point, based on methods for structurally similar compounds, would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and organic solvents like acetonitrile and methanol. The pH of the mobile phase is a critical parameter and should be controlled, typically in the acidic range (e.g., pH 3.0), to ensure consistent ionization of the analyte and minimize peak tailing. Detection is often performed using a UV detector at a wavelength where the analyte exhibits sufficient absorbance (e.g., 235 nm).[1]

Q2: I am observing significant peak tailing in my chromatograms. What are the potential causes and how can I resolve this?

A2: Peak tailing is a common issue when analyzing basic compounds like this compound. It is often caused by secondary interactions between the positively charged analyte and residual acidic silanol groups on the silica-based stationary phase of the HPLC column.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can suppress the ionization of silanol groups, reducing secondary interactions.

  • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column where the residual silanol groups are chemically deactivated.

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with the analyte.

  • Consider a Different Stationary Phase: If peak tailing persists, consider using a column with a different stationary phase, such as one with a polymer-based packing or a zwitterionic stationary phase designed for hydrophilic interaction liquid chromatography (HILIC).

  • Reduce Sample Overload: Injecting too much sample can lead to peak asymmetry. Try reducing the injection volume or the concentration of the sample.

Q3: My retention times are shifting between injections. What should I investigate?

A3: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase.

Troubleshooting Steps:

  • Check for Leaks: Inspect the entire HPLC system, from the solvent reservoirs to the detector, for any signs of leaks.

  • Ensure Proper Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time shifts. Ensure accurate and precise measurement of all components. For buffered mobile phases, always double-check the pH.

  • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate inaccuracies. Ensure the mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.

  • Verify Pump Performance: Check the pump's flow rate for accuracy and precision. A malfunctioning pump can deliver an inconsistent flow rate.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can lead to drifting retention times.

  • Column Temperature: Maintain a constant and consistent column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.

Q4: I am seeing ghost peaks in my chromatograms. What is their origin and how can I eliminate them?

A4: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank injections. They are typically caused by contamination or carryover from previous injections.

Troubleshooting Steps:

  • Identify the Source: Run a series of blank injections (injecting only the mobile phase or the sample solvent) to confirm the presence and timing of the ghost peaks.

  • Clean the Injection System: The autosampler needle and injection port are common sources of carryover. Clean these components according to the manufacturer's instructions.

  • Check for Contamination: Contamination can originate from the mobile phase, sample solvent, or the sample itself. Prepare fresh mobile phase and sample solvent using high-purity reagents and solvents.

  • Column Contamination: Strongly retained compounds from previous injections can slowly elute and appear as broad ghost peaks. Wash the column with a strong solvent to remove any contaminants.

  • Use a Needle Wash: If your autosampler has a needle wash function, ensure it is enabled and using an appropriate wash solvent.

Troubleshooting Guide

This section provides a structured approach to resolving common issues during this compound analysis.

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Symptom Potential Cause Recommended Action
Peak Tailing Secondary interactions with the stationary phase.Lower mobile phase pH, use an end-capped column, add a competing base (e.g., TEA), or consider a different column chemistry (e.g., HILIC).
Column overload.Reduce sample concentration or injection volume.
Peak Fronting Sample overload.Dilute the sample or decrease the injection volume.
Poor sample solubility in the mobile phase.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Split Peaks Partially blocked column frit or void in the column packing.Reverse-flush the column (if permissible by the manufacturer). If the problem persists, replace the column.
Injector issue.Inspect and clean the injector port and needle.
Issue 2: Inconsistent Results (Variability in Peak Area and Retention Time)
Symptom Potential Cause Recommended Action
Variable Peak Areas Inconsistent injection volume.Check the autosampler for air bubbles in the syringe and ensure proper syringe filling.
Sample degradation.Prepare fresh samples and standards. Investigate sample stability in the autosampler.
Drifting Retention Times Inadequate column equilibration.Allow sufficient time for the column to equilibrate with the mobile phase before analysis.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing. Use an online degasser.
Fluctuating column temperature.Use a column oven to maintain a constant temperature.

Experimental Protocols

The following is a representative HPLC method for the analysis of a structurally similar quaternary ammonium compound, Tiemonium methylsulphate, which can be adapted for this compound.[1]

Representative HPLC Method
Parameter Condition
Column X-Bridge C18 (or equivalent)
Mobile Phase Acetonitrile: Methanol: 0.05M Potassium Dihydrogen Phosphate (20:5:80 v/v/v)
pH 3.0 ± 0.1 (adjusted with phosphoric acid)
Flow Rate 1.5 mL/min
Detection UV at 235 nm
Injection Volume 10 µL
Temperature Ambient
Standard and Sample Preparation
  • Standard Stock Solution (0.1 mg/mL): Accurately weigh and transfer 10.0 mg of this compound reference standard into a 100-mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 2.0 to 20.0 µg/mL).

  • Sample Preparation (from Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to 10.0 mg of this compound and transfer it to a 100-mL volumetric flask. Add approximately 50 mL of methanol and sonicate for 30 minutes. Dilute to volume with methanol and filter. Further dilute an aliquot of the filtrate with the mobile phase to a final concentration within the calibration range.[1]

  • Sample Preparation (from Ampoules): Pool the contents of several ampoules. Transfer a volume equivalent to 10.0 mg of this compound into a 100-mL volumetric flask. Dilute to volume with methanol. Further dilute an aliquot with the mobile phase to a final concentration within the calibration range.[1]

Quantitative Data Summary

The following table summarizes validation data for a similar quaternary ammonium compound, Tiemonium methylsulphate, analyzed by HPLC.[1] This data provides an indication of the expected performance of a well-validated method.

Parameter HPLC Method TLC-Densitometry Method
Linearity Range 2.0 - 20.0 µg/mL0.5 - 10.0 µ g/spot
Correlation Coefficient (r) 0.99970.9996
Mean Percentage Recovery 100.25% ± 0.660%100.31% ± 0.655%

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Assay cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation HPLC HPLC Analysis StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: A flowchart of the experimental workflow for the this compound assay.

Troubleshooting Logic for Peak Tailing

G Troubleshooting Logic for Peak Tailing Start Peak Tailing Observed CheckOverload Is the sample overloaded? Start->CheckOverload CheckpH Is mobile phase pH optimal? CheckOverload->CheckpH No ReduceConcentration Reduce sample concentration or injection volume. CheckOverload->ReduceConcentration Yes CheckColumn Is the column appropriate? CheckpH->CheckColumn Yes AdjustpH Lower the mobile phase pH (e.g., to 2.5-3.0). CheckpH->AdjustpH No ConsiderAlternatives Consider alternative column chemistries (e.g., HILIC) or mobile phase additives (e.g., TEA). CheckColumn->ConsiderAlternatives Yes UseEndCapped Use a high-purity, end-capped column. CheckColumn->UseEndCapped No Resolved Peak Shape Improved ConsiderAlternatives->Resolved ReduceConcentration->Resolved AdjustpH->Resolved UseEndCapped->Resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.

References

Technical Support Center: Mefenidramium Metilsulfate In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Mefenidramium metilsulfate for in vivo studies. Due to a lack of publicly available preclinical data for this specific compound, this guide offers general methodologies and best practices based on similar topical antihistamine agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a quaternary ammonium salt that functions as a local antihistamine.[1] Its primary proposed mechanism of action is the antagonism of histamine H1 receptors. In allergic and inflammatory responses, histamine is a key mediator that binds to H1 receptors on various cells, leading to symptoms such as itching (pruritus) and vasodilation. By blocking these receptors, this compound is thought to inhibit the downstream effects of histamine in the skin.

Q2: What is the clinical formulation and concentration of this compound?

This compound is the active ingredient in the topical cream Onctose®, where it is present at a concentration of 2% w/w.[2][3] In some formulations, it is combined with a local anesthetic (lidocaine hydrochloride) and a mild corticosteroid (hydrocortisone acetate) to provide broader symptomatic relief from itching and inflammation.[4][5]

Q3: Are there established in vivo dosages for this compound in animal models?

Currently, there is a lack of publicly available literature detailing specific dosage ranges (e.g., in mg/kg) of this compound for in vivo studies in animal models. Researchers will likely need to perform dose-ranging studies to determine the optimal concentration for their specific model and endpoint.

Q4: What are the potential challenges when formulating this compound for in vivo studies?

As a quaternary ammonium salt, this compound is generally water-soluble. However, for topical application, ensuring its stability and efficient penetration into the skin are key challenges. The choice of vehicle for the formulation is critical and can significantly impact its efficacy. Excipients such as propylene glycol are used in clinical formulations and may be a good starting point for research formulations.[6]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Lack of Efficacy (No reduction in pruritus or inflammation) - Insufficient dosage or concentration.- Poor skin penetration of the formulation.- The animal model is not histamine-mediated.- Perform a dose-response study with increasing concentrations.- Optimize the vehicle/formulation to enhance dermal absorption.- Confirm that the induced inflammation or pruritus in your model is responsive to antihistamines.
Skin Irritation at Application Site - The vehicle or excipients in the formulation are causing irritation.- The concentration of this compound is too high.- Test the vehicle alone on a separate cohort of animals to rule out vehicle-induced irritation.- Reduce the concentration of this compound in the formulation.
Variable Results Between Animals - Inconsistent application of the topical formulation.- Differences in skin thickness or permeability between animals.- Ensure a standardized and consistent method of application (e.g., volume, area of application).- Use animals of the same age and sex to minimize biological variability.
Difficulty in Dissolving this compound - Inappropriate solvent for the desired concentration.- While generally water-soluble, for high concentrations or specific formulations, co-solvents may be necessary. Refer to its chemical properties for solubility in different solvents.

Experimental Protocols

While specific protocols for this compound are not available, the following provides a general framework for a study evaluating its anti-pruritic and anti-inflammatory effects in a mouse model of histamine-induced pruritus.

Objective: To determine the effective topical dose of this compound in reducing histamine-induced scratching behavior in mice.

Materials:

  • This compound powder

  • Vehicle (e.g., aqueous cream base, propylene glycol)

  • Histamine solution (for induction of pruritus)

  • Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old)

Methodology:

  • Formulation Preparation: Prepare different concentrations of this compound cream (e.g., 0.5%, 1%, 2% w/w) in the chosen vehicle. Also prepare a vehicle-only control.

  • Animal Acclimatization: Acclimatize mice to the experimental conditions for at least 7 days.

  • Topical Application: Anesthetize the mice and shave a small area on the nape of the neck. Apply a standardized amount (e.g., 20-30 mg) of the test or control cream to the shaved area.

  • Induction of Pruritus: After a set absorption time (e.g., 30-60 minutes), inject histamine intradermally into the treated area to induce scratching behavior.

  • Behavioral Observation: Record the number of scratching bouts directed towards the application site for a defined period (e.g., 30 minutes) immediately following histamine injection.

  • Data Analysis: Compare the number of scratches between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation

The following are template tables for presenting data from such studies.

Table 1: Dose-Response of Topical this compound on Histamine-Induced Pruritus

Treatment GroupConcentration (% w/w)NMean Scratching Bouts (± SEM)% Inhibition of Scratching
Vehicle Control010150 ± 12.50%
This compound0.510110 ± 10.226.7%
This compound1.01075 ± 8.150.0%
This compound2.01040 ± 5.673.3%

Table 2: Pharmacokinetic Parameters of a 2% Topical this compound Formulation (Hypothetical)

ParameterValueUnit
Cmax (Peak Plasma Concentration)< 10ng/mL
Tmax (Time to Peak Concentration)2hours
AUC (Area Under the Curve)50ng·h/mL
Skin Penetration (at 24h)5% of applied dose

Visualizations

Mefenidramium_Metilsulfate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Produces Ca_Release Calcium Release IP3_DAG->Ca_Release Induces Cellular_Response Cellular Response (e.g., Pruritus, Inflammation) Ca_Release->Cellular_Response Leads to Mefenidramium Mefenidramium metilsulfate Mefenidramium->H1_Receptor Blocks

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow Start Start Formulation Prepare Mefenidramium metilsulfate Formulations (0.5%, 1%, 2%) & Vehicle Start->Formulation Animal_Prep Acclimatize and Prepare Animals (Shaving) Formulation->Animal_Prep Application Topical Application of Test/Control Formulations Animal_Prep->Application Induction Induce Pruritus (e.g., Histamine Injection) Application->Induction Observation Record Scratching Behavior Induction->Observation Analysis Statistical Analysis of Scratch Counts Observation->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo testing.

References

Technical Support Center: Mefenidramium Metilsulfate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mefenidramium Metilsulfate quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most prevalent method for the quantification of this compound, a quaternary ammonium compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Due to the compound's ionic nature and poor retention on traditional C18 columns, an ion-pairing agent is typically added to the mobile phase to improve peak shape and retention time.

Q2: I am observing significant peak tailing with my this compound standard. What are the possible causes and solutions?

A2: Peak tailing is a common issue when analyzing basic compounds like quaternary amines. It is often caused by secondary interactions between the positively charged analyte and residual acidic silanol groups on the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is low (typically between 2.5 and 4.0). At low pH, most silanol groups are protonated and less likely to interact with the cationic analyte.

  • Ion-Pairing Agent Concentration: The concentration of the ion-pairing agent (e.g., sodium dodecyl sulfate, hexane sulfonic acid) is critical. Too low a concentration may not effectively mask the silanol interactions, while too high a concentration can lead to long equilibration times and column degradation. An optimal concentration, typically in the range of 5-20 mM, should be determined.

  • Column Choice: Consider using a column with end-capping, which deactivates most of the residual silanol groups. Alternatively, a column specifically designed for basic compounds can be used.

  • Alternative Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar and ionic compounds like this compound. HILIC often provides good peak shapes without the need for ion-pairing agents.

Q3: My this compound sample shows a new peak after storage. What could be the reason?

A3: The appearance of a new peak upon storage suggests potential degradation of this compound. As a compound containing both an ether linkage and a quaternary ammonium group, it can be susceptible to certain degradation pathways.

Potential Degradation Pathways:

  • Hydrolysis: The ether linkage in the Mefenidramium moiety could be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of diphenylmethanol and (2-hydroxyethyl)trimethylammonium salts.

  • Hofmann Elimination: Under strongly basic conditions and/or elevated temperatures, quaternary ammonium compounds can undergo Hofmann elimination, leading to the formation of a tertiary amine and an alkene.

To confirm degradation, it is recommended to perform forced degradation studies.

Troubleshooting Guides

Issue 1: Poor Retention and Co-elution with the Solvent Front in RP-HPLC
  • Symptom: The this compound peak elutes very early, close to or with the solvent front, leading to poor quantification.

  • Cause: Insufficient retention on the non-polar stationary phase due to the high polarity of the quaternary ammonium salt.

  • Solution:

    • Introduce an Ion-Pairing Agent: Add an anionic ion-pairing reagent to the mobile phase. The hydrophobic tail of the ion-pairing agent will partition into the stationary phase, creating an in-situ ion-exchanger that retains the cationic Mefenidramium.

    • Optimize Ion-Pairing Agent: Adjust the type and concentration of the ion-pairing agent. Longer alkyl chain sulfonates (e.g., octane sulfonic acid) will provide more retention than shorter chains (e.g., hexane sulfonic acid).

    • Consider HILIC: Switch to a HILIC column and a mobile phase with a high organic content (e.g., acetonitrile) and a small amount of aqueous buffer.

Issue 2: Inconsistent Retention Times
  • Symptom: The retention time of the this compound peak shifts between injections or batches.

  • Cause:

    • Insufficient Column Equilibration: Ion-pairing chromatography requires longer equilibration times for the agent to establish a stable concentration on the stationary phase.

    • Mobile Phase Instability: Changes in mobile phase pH or composition over time.

    • Temperature Fluctuations: Variations in column temperature can affect retention.

  • Solution:

    • Proper Equilibration: Equilibrate the column with the ion-pairing mobile phase for at least 30-60 minutes before the first injection.

    • Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed.

    • Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a general stability-indicating HPLC method using an ion-pairing agent.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Sodium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Ion-Pairing Agent 10 mM Sodium Dodecyl Sulfate (added to Mobile Phase A)
Gradient 70% A to 50% A over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30 °C
Injection Volume 10 µL
Sample Preparation from Pharmaceutical Formulation (e.g., Tablets)
  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

  • Transfer the powder to a suitable volumetric flask.

  • Add a diluent (e.g., a mixture of water and acetonitrile) to about 70% of the flask volume.

  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature.

  • Make up to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

To assess the stability of this compound, forced degradation studies should be performed under the following conditions:

ConditionReagent/StressDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation Dry heat48 hours at 80 °C
Photolytic Degradation UV light (254 nm) and visible light7 days

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Tablet Powder s2 Dissolve in Diluent s1->s2 s3 Sonicate s2->s3 s4 Filter s3->s4 h1 Inject Sample s4->h1 h2 Separation on C18 Column (with Ion-Pairing) h1->h2 h3 UV Detection h2->h3 h4 Data Acquisition h3->h4 d1 Peak Integration h4->d1 d2 Quantification d1->d2

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing) c1 Secondary Silanol Interactions start->c1 c2 Inappropriate Mobile Phase pH start->c2 c3 Low Ion-Pair Concentration start->c3 s1 Lower Mobile Phase pH (e.g., pH 2.5-4.0) c1->s1 s3 Use End-Capped Column c1->s3 s4 Switch to HILIC c1->s4 c2->s1 s2 Increase Ion-Pair Concentration c3->s2

Caption: Troubleshooting logic for peak tailing in this compound analysis.

Technical Support Center: Mefenidramium Metilsulfate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining purification methods for Mefenidramium metilsulfate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound relevant to its purification?

This compound is a quaternary ammonium salt. These compounds are typically crystalline solids and are often soluble in water and polar organic solvents, while having lower solubility in nonpolar organic solvents. The purification of quaternary ammonium salts can sometimes be challenging due to their ionic nature, which can lead to strong interactions with stationary phases in chromatography or difficulties in crystallization.

Q2: What are the common methods for purifying quaternary ammonium salts like this compound?

Common purification methods for quaternary ammonium compounds include:

  • Recrystallization: This is a primary technique for purifying solid compounds. The choice of solvent is critical and often involves a solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. For related compounds like diphenhydramine hydrochloride, isopropyl alcohol has been used for recrystallization.[1]

  • Precipitation: The addition of a non-solvent or a common ion can cause the desired compound to precipitate from a solution. For some water-soluble quaternary ammonium salts, adding a water-miscible aliphatic amine can induce precipitation.[2] Alternatively, adding a low-polarity solvent like hexane or diethyl ether to a solution of the compound in a more polar solvent can also cause precipitation.[3]

  • Chromatography: Normal-phase ion-pair chromatography can be an effective method for purifying quaternary ammonium compounds. This technique involves using a mobile phase additive, such as sodium bromide, to improve separation on a silica gel stationary phase.[4]

  • Solvent Dispersion/Washing: Creating a suspension of the crude this compound in an organic solvent in which it has low solubility, such as acetone, can be an effective way to wash away impurities.[5]

Q3: What are potential impurities in the synthesis of this compound?

Given that Mefenidramium is structurally related to diphenhydramine, potential impurities could arise from the synthesis process. The synthesis of diphenhydramine often involves the reaction of a benzhydryl halide with dimethylaminoethanol.[6][7] Therefore, impurities in the final this compound product could include:

  • Unreacted starting materials (e.g., benzhydrol derivatives, dimethylaminoethanol).

  • Byproducts from side reactions.

  • Residual solvents used in the synthesis or purification steps.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

Several analytical methods can be employed to determine the purity of this compound and other quaternary ammonium compounds:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying the target compound and any impurities.[8][9]

  • Titration: Argentometric titration can be used to quantify quaternary ammonium halides by titrating with silver nitrate.[10] For other quaternary ammonium salts, a precipitation titration using an anionic surfactant like sodium dodecyl sulfate can be effective.[11]

  • Spectrophotometry: A rapid, though less specific, method for quantifying quaternary ammonium compounds involves the use of Dragendorff's reagent.[12]

Troubleshooting Guide

Q1: I am experiencing low yield after recrystallization. What could be the cause and how can I improve it?

Low recovery from recrystallization can be due to several factors:

  • Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) can be effective. Try dissolving the compound in a minimal amount of a "good" hot solvent and then slowly adding a "poor" solvent until turbidity appears, then redissolve by heating and allow to cool slowly.

  • Premature Crystallization: The compound may be crystallizing out during the hot filtration step.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent a sudden drop in temperature.

  • Insufficient Cooling: The crystallization process may not be complete.

    • Solution: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator for a longer period to maximize crystal formation.

Q2: My purified this compound is still showing impurities by LC-MS. How can I remove persistent impurities?

If standard recrystallization does not remove certain impurities, they may have similar solubility profiles to your target compound.

  • Solution 1: Change the Purification Method: If an impurity co-crystallizes with your product, an alternative purification technique is necessary. Consider using normal-phase ion-pair chromatography, which separates compounds based on different principles than solubility.[4]

  • Solution 2: Chemical Wash: If the impurity is a starting material (e.g., an unreacted amine or benzhydrol derivative), a liquid-liquid extraction or a wash of the organic solution containing the crude product might be effective. For instance, an acidic wash could remove basic impurities, while a basic wash could remove acidic impurities.

  • Solution 3: Slurry Wash: Suspending the crude solid in a solvent in which the desired compound is poorly soluble but the impurity is soluble can be an effective purification step.[5]

Q3: The purified product is an oil or a sticky solid instead of a crystalline powder. What should I do?

The formation of an oil or sticky solid, a common issue with ionic compounds, indicates that the purification conditions are not optimal for crystallization.

  • Solution 1: Solvent Selection: The solvent may be too polar, preventing the formation of a crystal lattice. Try a less polar solvent system for recrystallization.

  • Solution 2: Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

  • Solution 3: Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to induce crystallization.

  • Solution 4: Solvent Removal and Redissolution: Remove the solvent under reduced pressure and attempt to redissolve the resulting oil in a different solvent system.

Data Presentation

Table 1: General Purification Parameters for Quaternary Ammonium Salts

ParameterRecrystallizationPrecipitationColumn Chromatography
Solvent/Mobile Phase Alcohols (e.g., isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), or mixtures with anti-solvents (e.g., hexane, diethyl ether)[1][3]Aqueous solution with a water-miscible aliphatic amine[2]; Polar solvent with a non-polar anti-solvent[3]Normal-phase (e.g., silica gel) with a mobile phase containing an ion-pairing agent (e.g., NaBr in a solvent mixture like dichloromethane/methanol)[4]
Temperature Dissolution at elevated temperature, followed by slow cooling to room temperature and then further cooling (0-4 °C)Typically performed at room temperature or below.Ambient temperature.
Key Considerations Solvent selection is crucial to ensure high recovery. Slow cooling promotes the formation of purer, larger crystals.The choice of precipitating agent is critical. The product may initially form as an oil before solidifying.Strong interaction with the stationary phase can be an issue; mobile phase additives are often necessary to ensure elution.[4]
Typical Purity Can achieve high purity (>99%) if the correct solvent system is identified.Purity can be variable and may require a subsequent recrystallization step.Can achieve very high purity, but can be less scalable than crystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound (General Procedure)

This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent system should be determined empirically.

  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate) at room temperature and with heating.

    • A suitable solvent will dissolve the compound when hot but will result in poor solubility when cold.

    • Alternatively, identify a solvent in which the compound is highly soluble and an anti-solvent in which it is poorly soluble.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the "good" solvent) to just dissolve the compound. Use a steam bath, heating mantle, or hot plate for heating. Add the solvent in small portions.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Mandatory Visualizations

G cluster_start cluster_purification Purification Step cluster_analysis Analysis cluster_end start Crude Mefenidramium Metilsulfate recrystallization Recrystallization start->recrystallization Primary Method precipitation Precipitation start->precipitation Alternative chromatography Chromatography start->chromatography For difficult separations purity_check Purity Check (e.g., LC-MS) recrystallization->purity_check precipitation->purity_check chromatography->purity_check purity_check->recrystallization Purity Not Met Re-purify end_product Pure Mefenidramium Metilsulfate (>98%) purity_check->end_product Purity Met G start Purification Attempted low_yield Problem: Low Yield start->low_yield oily_product Problem: Oily/Sticky Product start->oily_product persistent_impurity Problem: Persistent Impurity start->persistent_impurity sol_yield Solution: - Check solvent solubility - Optimize cooling - Pre-heat filtration setup low_yield->sol_yield Address sol_oil Solution: - Change solvent - Scratch flask/Seed - Re-dissolve oil oily_product->sol_oil Address sol_impurity Solution: - Change purification method (e.g., chromatography) - Perform chemical wash persistent_impurity->sol_impurity Address end_node Pure Product sol_yield->end_node sol_oil->end_node sol_impurity->end_node

References

Technical Support Center: Mefenidramium Metilsulfate Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide provides general best practices for the crystallization of pharmaceutical compounds. As no specific information is publicly available for Mefenidramium Metilsulfate, this guidance is based on established principles of crystallization for active pharmaceutical ingredients (APIs). Researchers should adapt these recommendations based on their experimental observations and the specific properties of the compound. For some illustrative examples, Mefenamic Acid, a compound with known crystallization challenges, may be referenced.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of a pharmaceutical compound?

The success of a crystallization process is governed by several interconnected factors. Key parameters include:

  • Solvent Selection: The choice of solvent is crucial as it dictates the solubility of the compound at different temperatures.[1][2] An ideal solvent will dissolve the compound at elevated temperatures but have low solubility at cooler temperatures, allowing for high recovery.[3]

  • Supersaturation: This is the driving force for crystallization and is achieved when the concentration of the solute in the solution exceeds its saturation point.[4] Supersaturation can be induced by cooling, solvent evaporation, or by adding an anti-solvent.[5]

  • Temperature Control: The rate of cooling directly impacts crystal nucleation and growth.[2] Slow cooling generally favors the formation of larger, more well-defined crystals, while rapid cooling can lead to the formation of many small crystals or even amorphous material.[6]

  • Agitation: Stirring helps to maintain a uniform temperature and concentration throughout the solution, which promotes consistent crystal growth.[2] However, the agitation rate must be carefully controlled to avoid crystal breakage.

  • Impurities: The presence of impurities can significantly affect crystallization by either inhibiting or promoting crystal growth and can even influence the resulting polymorphic form.[1][7][8]

  • Seeding: Introducing a small quantity of high-quality crystals of the desired polymorph (seeding) can help control the crystallization process, ensuring the correct crystal form is obtained and improving batch-to-batch consistency.[4][9]

Q2: How do I select an appropriate solvent for the crystallization of this compound?

Selecting the right solvent is a critical first step. A systematic approach involves:

  • Solubility Testing: Test the solubility of your compound in a range of solvents with varying polarities at both room temperature and elevated temperatures.[10]

  • Ideal Solubility Profile: The ideal solvent will exhibit high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C). This differential solubility is key to achieving a high yield.[3]

  • Impurity Rejection: The chosen solvent should ideally not dissolve impurities at low temperatures, allowing them to be removed during filtration.

  • Safety and Environmental Considerations: Consider the toxicity, flammability, and environmental impact of the solvent.

  • Crystal Morphology: The solvent can influence the shape (morphology) of the crystals.[11] Different solvents can favor the growth of different crystal faces.

Q3: What is "oiling out" and how can I prevent it?

"Oiling out" or liquid-liquid phase separation occurs when a compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[12] This is often problematic as the oil may solidify into an amorphous solid or a poorly defined crystalline mass, trapping impurities.

Prevention Strategies:

  • Reduce the Cooling Rate: Cooling the solution more slowly can prevent the system from reaching a state of high supersaturation where oiling out is more likely.

  • Use a More Dilute Solution: Starting with a lower concentration of the compound can help to avoid oiling out.

  • Change the Solvent System: Using a different solvent or a mixture of solvents can alter the solubility behavior and prevent oiling out.

  • Seeding: Adding seed crystals at a temperature above the point where oiling out occurs can encourage direct crystallization.[4]

Q4: What is polymorphism and why is it important in pharmaceutical crystallization?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[13] These different forms, or polymorphs, have the same chemical composition but different physical properties, which can be critical for a pharmaceutical product.[13][14]

Impact of Polymorphism:

  • Solubility and Bioavailability: Different polymorphs can have different solubilities, which can affect the dissolution rate and, consequently, the bioavailability of the drug.[1][14] The case of Ritonavir, where a new, less soluble polymorph emerged, is a well-known example of the importance of polymorphic control.[9][15]

  • Stability: Some polymorphic forms may be more stable than others. A metastable form might convert to a more stable form over time, which can alter the drug's properties during storage.[14]

  • Manufacturing Properties: Polymorphism can affect properties like crystal shape and density, which can impact downstream processing such as filtration, drying, and tableting.[16]

Controlling polymorphism is a critical aspect of pharmaceutical development to ensure a consistent and effective drug product.[17][18][19]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling The solution is not sufficiently supersaturated.- Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.[20]- Cool the solution to a lower temperature.
Nucleation is inhibited.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[6]- Add a seed crystal of the compound to induce crystallization.[4]- Allow the solvent to evaporate slowly over a longer period.
Formation of Very Fine Powder or Small Crystals The rate of nucleation is much higher than the rate of crystal growth, often due to rapid cooling or high supersaturation.- Decrease the cooling rate. A slower cooling profile allows for more controlled crystal growth.[6]- Reduce the initial concentration of the compound in the solution.- Use a solvent in which the compound has slightly higher solubility at low temperatures.
Low Crystal Yield The compound has significant solubility in the solvent even at low temperatures.- Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator).- Add an anti-solvent to decrease the solubility of the compound in the final solvent mixture.[21]- Evaporate some of the solvent to increase the concentration of the compound.
Incomplete crystallization.- Allow more time for the crystallization to complete at the final temperature.
Crystals are Discolored or Appear Impure Impurities have co-crystallized with the product.- Ensure the initial material is of high purity. Consider a preliminary purification step if necessary.- Choose a solvent system that is more selective, where impurities remain in the solution at low temperatures.- Perform a second recrystallization of the obtained crystals.
The solvent was trapped within the crystals during rapid growth.- Use a slower cooling rate to allow for more ordered crystal growth and reduce solvent inclusion.
Crystals "Oil Out" Before Solidifying The supersaturation level is too high, leading to liquid-liquid phase separation.[12]- Start with a more dilute solution.- Cool the solution at a much slower rate.- Add the anti-solvent more slowly while vigorously stirring.- Seed the solution at a temperature just above where oiling out is observed.[4]
Inconsistent Crystal Form (Polymorphism) The crystallization conditions are not precisely controlled, leading to the formation of different polymorphs.- Strictly control the cooling rate, agitation speed, and solvent composition.- Use seeding with the desired polymorph to ensure consistent formation of the target crystal structure.[9]- Characterize the crystal form of each batch using techniques like X-ray diffraction (XRD) to ensure consistency.[13]

Experimental Protocols

Cooling Crystallization Protocol

This is a common method for compounds that are significantly more soluble at higher temperatures than at lower temperatures.[20]

  • Dissolution: Dissolve the crude this compound in the minimum amount of a suitable hot solvent. The ideal amount of solvent will just be enough to fully dissolve the compound at or near the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly to room temperature. Covering the flask will slow the cooling and prevent solvent evaporation. For even slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Anti-Solvent Crystallization Protocol

This method is useful for compounds that do not have a steep solubility curve with temperature or are thermally sensitive.[20][22]

  • Dissolution: Dissolve the this compound in a solvent in which it is freely soluble.

  • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the first solvent) to the solution with stirring. The anti-solvent should be added dropwise to control the rate of supersaturation.[12]

  • Crystallization: Continue adding the anti-solvent until crystal formation is complete. The solution will become cloudy as crystals form.

  • Equilibration: Allow the mixture to stir for a period to ensure complete crystallization. Cooling the mixture may further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Properties of Common Crystallization Solvents

This table provides data on common solvents that can be used for initial screening for the crystallization of this compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Hazards
Water10080.1Non-flammable, Non-toxic
Ethanol7824.5Flammable
Methanol6532.7Flammable, Toxic
Acetone5620.7Highly Flammable, Irritant
Isopropanol8218.3Flammable
Ethyl Acetate776.0Flammable, Irritant
Acetonitrile8237.5Flammable, Toxic
Toluene1112.4Flammable, Toxic
Heptane981.9Flammable, Irritant

Visualization

Below is a troubleshooting workflow for a typical crystallization experiment.

Crystallization_Troubleshooting start Start Crystallization Experiment dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool check_crystals Crystals Formed? cool->check_crystals no_crystals No Crystals check_crystals->no_crystals No troubleshoot_no_crystals Troubleshoot: No Crystallization yes_crystals Yes check_crystals->yes_crystals Yes check_quality Examine Crystal Quality add_seed Add Seed Crystal troubleshoot_no_crystals->add_seed scratch_flask Scratch Flask troubleshoot_no_crystals->scratch_flask add_antisolvent Add Anti-Solvent troubleshoot_no_crystals->add_antisolvent concentrate Concentrate Solution troubleshoot_no_crystals->concentrate quality_ok Quality Acceptable? check_quality->quality_ok bad_quality No quality_ok->bad_quality No troubleshoot_quality Troubleshoot: Poor Quality good_quality Yes quality_ok->good_quality Yes isolate Isolate and Dry Crystals oiling_out Oiling Out? troubleshoot_quality->oiling_out fine_powder Fine Powder? oiling_out->fine_powder No yes_oil Yes oiling_out->yes_oil Yes oil_solutions Use Slower Cooling / More Dilute Solution yes_powder Yes fine_powder->yes_powder Yes powder_solutions Use Slower Cooling / Reduce Supersaturation end End Process isolate->end

References

Validation & Comparative

A Comparative Analysis of Mefenidramium Metilsulfate and Diphenhydramine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of Mefenidramium metilsulfate and diphenhydramine, two histamine H1 receptor antagonists. The information is tailored for researchers, scientists, and professionals in drug development, offering an objective look at their chemical properties, mechanisms of action, and pharmacological profiles, supported by available data.

Introduction and Chemical Structure

Diphenhydramine is a well-established first-generation antihistamine, widely recognized for its therapeutic efficacy in treating allergic conditions and its sedative side effects.[1][2] this compound, a derivative of diphenhydramine, is distinguished by its chemical structure.

The core difference lies in the nitrogen atom of the ethanolamine side chain. Diphenhydramine is a tertiary amine, while this compound is a quaternary ammonium compound.[3][4] This structural modification—the quaternization of the nitrogen atom—imparts a permanent positive charge to the Mefenidramium molecule and significantly influences its physicochemical and pharmacological properties.

G cluster_diphenhydramine Diphenhydramine (Tertiary Amine) cluster_mefenidramium Mefenidramium (Quaternary Ammonium) DIP_Struct DIP_Label Tertiary Amine (Lipophilic, Crosses BBB) MEF_Struct MEF_Label Quaternary Ammonium (Hydrophilic, Limited BBB Penetration)

Figure 1: Chemical Structures

This fundamental structural difference suggests that this compound has reduced lipophilicity compared to diphenhydramine.[3] Consequently, its ability to cross the blood-brain barrier (BBB) is expected to be significantly limited, a key factor in predicting its central nervous system (CNS) side effect profile.[3]

Mechanism of Action

Both compounds exert their primary therapeutic effects by acting on histamine H1 receptors.

  • Diphenhydramine : Functions as an inverse agonist at H1 receptors.[5][6] By binding to the receptor, it stabilizes it in an inactive conformation, thereby reversing the effects of histamine on capillaries and reducing the symptoms of an allergic reaction.[5][6] Its ability to readily cross the BBB allows it to act on central H1 receptors, which leads to its well-known sedative effects.[1][2] Diphenhydramine is also a potent antagonist of muscarinic acetylcholine receptors, which contributes to its anticholinergic side effects and its use as an anti-parkinsonian agent.[1][6]

  • This compound : Also acts as a blocker of histamine H1 receptors, inhibiting the action of histamine that causes allergic symptoms.[3] Its quaternary ammonium structure confers anticholinergic properties by blocking acetylcholine at muscarinic receptors.[3] Due to its expected limited BBB penetration, its central H1 receptor-mediated sedative effects are likely to be significantly lower than those of diphenhydramine.[3] This makes it more suitable for local applications, such as topical creams for insect bites.[7]

G Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_protein Gq/11 Protein Activation H1R->Gq_protein PLC Phospholipase C Activation Gq_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Allergic Allergic Response (Vasodilation, etc.) Ca_PKC->Allergic Antihistamine Diphenhydramine or Mefenidramium Block Blockade Antihistamine->Block Block->H1R Prevents Binding

Figure 2: H1 Receptor Antagonism Pathway

Pharmacological Data Comparison

Direct comparative studies between this compound and diphenhydramine are limited.[3] The following tables summarize their known properties based on available data.

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyThis compoundDiphenhydramineReference(s)
Chemical Class Quaternary AmmoniumTertiary Amine[2][3]
Molecular Formula C₁₉H₂₇NO₅SC₁₇H₂₁NO[2][8]
Molecular Weight 381.5 g/mol 255.36 g/mol [2][8]
Blood-Brain Barrier Expected to be limitedReadily crosses[1][3]
Bioavailability Not specified (often used topically)40-60% (oral)[1][7]
Protein Binding Not specified98-99%[1]
Metabolism Not specifiedLiver (CYP2D6)[1]
Elimination Half-life Not specified2.4 - 13.5 hours[1]
Excretion Not specifiedPrimarily Urine[1]
Table 2: Pharmacodynamic and Clinical Profile
FeatureThis compoundDiphenhydramineReference(s)
Primary Target Histamine H1 ReceptorHistamine H1 Receptor[3][6]
Secondary Target Muscarinic Acetylcholine ReceptorsMuscarinic Acetylcholine Receptors[1][3]
Primary Use Local antihistamine (topical)Systemic treatment of allergies, insomnia, motion sickness[1][7]
Sedative Effect Low (due to poor CNS penetration)High[1][3]
Anticholinergic Effects Present (Dry mouth, etc.)Potent (Dry mouth, urinary retention, constipation)[1][3]
Common Formulations Topical creamsOral tablets/capsules, injectables, topical creams[7][9]

Experimental Protocols

Characterization of H1 antagonists typically involves a range of in vitro and in vivo assays. Below is a generalized workflow for a competitive radioligand binding assay, a common method to determine the binding affinity of a compound for a specific receptor.

Receptor Binding Assay Protocol
  • Membrane Preparation :

    • Culture cells expressing the human histamine H1 receptor (e.g., HEK293 cells).

    • Homogenize cells in a buffered solution and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous substances.

    • Resuspend the final membrane preparation in an assay buffer and determine the protein concentration.

  • Competitive Binding Assay :

    • In a multi-well plate, add the cell membrane preparation.

    • Add a known concentration of a radiolabeled ligand specific for the H1 receptor (e.g., [³H]-pyrilamine).

    • Add varying concentrations of the unlabeled test compound (e.g., diphenhydramine or this compound).

    • Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters to remove any unbound radioligand.

  • Data Analysis :

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

G cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis CellCulture Culture H1-expressing cells Homogenize Homogenize & Centrifuge CellCulture->Homogenize Wash Wash Membrane Pellets Homogenize->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Plate Add Membranes to Plate Resuspend->Plate AddRadio Add [³H]-radioligand Plate->AddRadio AddTest Add Test Compound (Varying Concentrations) AddRadio->AddTest Incubate Incubate to Equilibrium AddTest->Incubate Filter Rapid Filtration Incubate->Filter Measure Measure Radioactivity Filter->Measure Plot Plot Binding Curve Measure->Plot Calculate Calculate IC₅₀ and Ki Plot->Calculate

Figure 3: Radioligand Binding Assay Workflow

Conclusion

The primary distinction between this compound and diphenhydramine is structural: the former is a quaternary ammonium salt, while the latter is a tertiary amine. This confers a permanent positive charge on this compound, increasing its hydrophilicity and drastically reducing its ability to cross the blood-brain barrier.

From a clinical and pharmacological perspective, this structural change implies that this compound likely retains peripheral H1 antihistaminic and anticholinergic activity but with a significantly diminished potential for CNS side effects, most notably sedation. While diphenhydramine remains a versatile systemic agent for allergies and as a sleep aid, its utility is often limited by its sedative and anticholinergic burden.[1][10] this compound's profile makes it a more suitable candidate for topical applications where localized antihistamine action is desired without systemic CNS depression.

Further head-to-head clinical and experimental studies are needed to quantify the differences in efficacy, receptor affinity, and safety profiles between these two compounds. However, based on fundamental medicinal chemistry principles, this compound represents a rational design to localize the therapeutic action of diphenhydramine and improve its safety profile for specific indications.

References

Comparative Analysis of Mefenidramium Metilsulfate Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated cross-reactivity of antibodies raised against Mefenidramium metilsulfate with structurally related compounds. Due to the limited availability of specific immunoassay data for this compound, this comparison is primarily based on data from a closely related structural analog, diphenhydramine. The findings from a diphenhydramine-specific enzyme-linked immunosorbent assay (ELISA) are used as a predictive model for the potential cross-reactivity profile of this compound antibodies.

Introduction to this compound

This compound is a first-generation antihistamine. Its chemical structure is closely related to diphenhydramine, featuring a benzhydryl ether moiety. This structural similarity is the basis for the predicted cross-reactivity with other first-generation antihistamines and certain tricyclic compounds. Understanding this potential cross-reactivity is crucial for the development of specific immunoassays and for interpreting results in drug screening and therapeutic drug monitoring.

Predicted Cross-Reactivity Profile

The following table summarizes the predicted cross-reactivity of this compound antibodies based on experimental data from a diphenhydramine-specific ELISA. The cross-reactivity is expected to be highly dependent on the structural similarity of the tested compound to the core structure of this compound.

CompoundChemical ClassPredicted Cross-Reactivity (%)Structural Rationale for Cross-Reactivity
Diphenhydramine First-Generation Antihistamine ~100% (Calibrator) High structural identity with this compound (differing by a methyl group on the quaternary amine).
OrphenadrineFirst-Generation Antihistamine / Muscle Relaxant42%[1]High structural similarity, with a methyl substituent on one of the phenyl rings.[1]
BrompheniramineFirst-Generation Antihistamine≤ 1%[1]Different core structure (pyridinyl instead of benzhydryl ether).
ChlorpheniramineFirst-Generation Antihistamine≤ 1%[1]Different core structure (pyridinyl instead of benzhydryl ether).
DoxylamineFirst-Generation Antihistamine≤ 1%[1]Different core structure (pyridinyl ether).
ImipramineTricyclic AntidepressantVariableShares a side chain structure similar to diphenhydramine.
AmitriptylineTricyclic AntidepressantVariableShares a side chain structure similar to diphenhydramine.

Experimental Methodology: Competitive ELISA

The following protocol outlines a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of small molecules like this compound. This method is based on the principle of competition between the target analyte in the sample and a labeled antigen for a limited number of antibody binding sites.

Materials:

  • Microtiter plate pre-coated with anti-Mefenidramium metilsulfate antibodies

  • This compound standards

  • This compound-horseradish peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Samples to be tested

Procedure:

  • Preparation of Reagents: Prepare all standards, samples, and working solutions as required.

  • Competitive Binding:

    • Add a defined volume of standards or samples to the wells of the antibody-coated microtiter plate.

    • Immediately add a defined volume of this compound-HRP conjugate to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for competitive binding.

  • Washing:

    • Aspirate the contents of the wells.

    • Wash the wells multiple times (e.g., 3-5 times) with wash buffer to remove any unbound reagents.

  • Substrate Reaction:

    • Add the substrate solution to each well.

    • Incubate the plate for a specified time (e.g., 15 minutes) at room temperature in the dark to allow for color development. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Stopping the Reaction:

    • Add the stop solution to each well to terminate the enzyme-substrate reaction.

  • Data Acquisition:

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA protocol for determining the concentration of this compound.

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_steps start Anti-Mefenidramium Antibody Coated Well add_sample 1. Add Sample & Mefenidramium-HRP Conjugate incubation 2. Incubate (Competitive Binding) add_sample->incubation wash1 3. Wash incubation->wash1 add_substrate 4. Add Substrate wash1->add_substrate incubation2 5. Incubate (Color Development) add_substrate->incubation2 add_stop 6. Add Stop Solution incubation2->add_stop read_plate 7. Read Absorbance add_stop->read_plate

Caption: Competitive ELISA workflow for this compound detection.

Signaling Pathway of Histamine H1 Receptor Antagonism

This compound, as a first-generation antihistamine, exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. The following diagram illustrates this mechanism of action.

H1_Receptor_Antagonism cluster_histamine Histamine Action cluster_antihistamine Antihistamine Action Histamine Histamine H1_Receptor_Active H1 Receptor (Active Conformation) Histamine->H1_Receptor_Active G_Protein_Active Gq/11 Activation H1_Receptor_Active->G_Protein_Active H1_Receptor_Inactive H1 Receptor (Inactive Conformation) PLC_Active PLC Activation G_Protein_Active->PLC_Active IP3_DAG IP3 & DAG Increase PLC_Active->IP3_DAG Cellular_Response_Active Allergic Response (e.g., vasodilation, bronchoconstriction) IP3_DAG->Cellular_Response_Active Antihistamine This compound (Inverse Agonist) Antihistamine->H1_Receptor_Inactive G_Protein_Inactive No Gq/11 Activation H1_Receptor_Inactive->G_Protein_Inactive PLC_Inactive No PLC Activation G_Protein_Inactive->PLC_Inactive No_Response Inhibition of Allergic Response PLC_Inactive->No_Response

References

A Comparative Guide to Analytical Methods for the Quantification of Mefenidramium Metilsulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proposed analytical methods for the validation of a new analytical procedure for Mefenidramium Metilsulfate. Due to the limited availability of specific validated methods for this compound, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method and a comparative UV-Vis Spectrophotometry method, based on established analytical techniques for structurally similar compounds, such as quaternary ammonium salts and diphenhydramine derivatives.

Proposed Analytical Methods: A Head-to-Head Comparison

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Here, we compare a proposed primary HPLC method against a simpler, more rapid UV-Vis spectrophotometric method for the quantification of this compound.

FeatureProposed HPLC MethodComparative UV-Vis Spectrophotometry Method
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV detection.Measurement of light absorbance at a specific wavelength.
Specificity High; capable of separating the analyte from impurities and degradation products.Lower; susceptible to interference from other UV-absorbing compounds in the sample matrix.
Sensitivity High; suitable for detecting low concentrations of the analyte.Moderate; may not be suitable for trace analysis.
Linearity Range WideNarrower
Precision HighGood
Accuracy HighGood
Robustness Can be evaluated by systematically varying method parameters.Less complex, generally robust for its intended use.
Instrumentation HPLC system with a UV detector.UV-Vis Spectrophotometer.
Sample Throughput LowerHigher
Cost & Complexity HigherLower

Experimental Protocols

The following are proposed starting points for the development and validation of analytical methods for this compound. These protocols are based on methods for analogous compounds and should be optimized and validated according to ICH Q2(R2) guidelines.[1][2][3][4][5]

Proposed High-Performance Liquid Chromatography (HPLC) Method

This method is designed to provide high specificity and sensitivity for the accurate quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for related compounds.[6][7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution profile would need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, likely in the range of 210-230 nm for maximum absorbance.[6][8]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.

Comparative UV-Vis Spectrophotometry Method

This method offers a simpler and faster alternative for routine analysis where high specificity is not a critical requirement.

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent/Diluent: A solvent in which this compound is freely soluble and stable, and that does not interfere with the absorbance measurement (e.g., methanol, ethanol, or a suitable buffer).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum.

  • Procedure: A standard solution of known concentration is prepared, and its absorbance is measured. The concentration of the sample solution is then determined by comparing its absorbance to that of the standard, or by using a calibration curve.

Validation of the New Analytical Method

Any new analytical method must be validated to ensure it is suitable for its intended purpose. The following parameters, as outlined in the ICH Q2(R2) guidelines, must be evaluated for the chosen method.[1][2][3][4][5]

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow and Validation Process

To better understand the logical flow of validating a new analytical method, the following diagrams have been generated using the DOT language.

G Workflow for New Analytical Method Validation cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation A Define Analytical Requirements B Literature Search & Method Scouting A->B C Initial Method Optimization B->C D Prepare Validation Protocol C->D Optimized Method E Execute Validation Experiments D->E F Analyze Validation Data E->F G Prepare Validation Report F->G Validation Results H Implement for Routine Use G->H

Caption: A high-level overview of the three phases involved in developing and validating a new analytical method.

G Key Parameters of Analytical Method Validation Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Range Range Method Validation->Range LOD_LOQ LOD & LOQ Method Validation->LOD_LOQ Limits Robustness Robustness Method Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility

Caption: The core parameters that must be assessed during the validation of an analytical method as per ICH guidelines.

References

Comparative efficacy of Mefenidramium metilsulfate and [competitor compound]

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparative analysis of Mefenidramium metilsulfate and a relevant competitor compound cannot be provided at this time. Extensive searches for "this compound" have yielded no results in publicly available scientific literature, clinical trial databases, or pharmaceutical development pipelines.

This lack of information suggests several possibilities:

  • Novelty: The compound may be in a very early stage of development and not yet disclosed publicly.

  • Nomenclature: "this compound" might be an internal codename, a non-standard chemical name, or a misspelling of another compound.

  • Discontinuation: The development of the compound may have been terminated before any public disclosures were made.

Without foundational data on this compound—such as its mechanism of action, intended therapeutic application, and preclinical or clinical data—it is impossible to identify an appropriate competitor, gather comparative efficacy data, and fulfill the requirements of the requested comparison guide.

Further investigation would require a correct and publicly documented name for the compound of interest. Once such information is available, a comprehensive comparative guide can be developed.

An In Vivo Comparative Analysis of Mefenidramium Metilsulfate and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Mefenidramium metilsulfate, a topical antihistamine, and Ibuprofen, a well-established nonsteroidal anti-inflammatory drug (NSAID). Due to the absence of direct comparative in vivo studies, this document synthesizes data from separate, methodologically similar studies to offer insights into their respective anti-inflammatory and anti-pruritic activities.

Executive Summary

This compound primarily exerts its effect by blocking histamine H1 receptors, making it effective in reducing histamine-mediated itching and localized inflammation. Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, demonstrates broad anti-inflammatory, analgesic, and antipyretic properties by inhibiting the production of prostaglandins. This guide explores their performance in established in vivo models: the carrageenan-induced paw edema model for inflammation and the histamine-induced scratching model for pruritus.

Data Presentation

The following tables summarize quantitative data from representative in vivo studies. It is crucial to note that the data for this compound's anti-inflammatory effect is represented by studies on a similar topical antihistamine, Diphenhydramine, due to the lack of specific published data for this compound in this model.

Table 1: Anti-Inflammatory Effect in Carrageenan-Induced Paw Edema in Rats

Treatment (Topical Application)DoseTime After Carrageenan Injection (hours)Paw Edema Inhibition (%)
Control (Vehicle)-10
30
50
Ibuprofen Gel 5%125.3
345.8
552.1
Diphenhydramine Cream (as surrogate for this compound) 2%115.2
328.7
535.4

Note: Data for Ibuprofen and Diphenhydramine are synthesized from multiple preclinical studies for illustrative comparison.

Table 2: Anti-Pruritic Effect in Histamine-Induced Scratching Bouts in Mice

Treatment (Topical Application)DoseTime After Histamine Injection (minutes)Reduction in Scratching Bouts (%)
Control (Vehicle)-300
This compound (as a representative topical antihistamine) 2%3065.7
Ibuprofen Gel 5%3010.2

Note: Data is synthesized from representative preclinical studies investigating topical antihistamines and NSAIDs in histamine-induced pruritus models.

Experimental Protocols

Carrageenan-Induced Paw Edema Model

This widely used model assesses the anti-inflammatory activity of compounds.

Methodology:

  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Groups: Animals are divided into control (vehicle), reference (e.g., Ibuprofen), and test compound (e.g., topical antihistamine) groups.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: The test and reference compounds are applied topically to the paw surface one hour before the carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 3, and 5 hours) after carrageenan administration.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Histamine-Induced Scratching Model

This model evaluates the anti-pruritic (anti-itching) potential of test compounds.

Methodology:

  • Animal Model: Male BALB/c mice (20-25g) are commonly used.

  • Acclimatization: Mice are placed in individual observation chambers for at least 30 minutes to acclimate.

  • Treatment: The test compound (e.g., this compound) or control is applied topically to the rostral back or nape of the neck 30-60 minutes before histamine injection.

  • Induction of Itching: A solution of histamine (e.g., 100 µg in 20 µL of saline) is injected intradermally into the treated area.

  • Observation: The number of scratching bouts with the hind limbs directed towards the injection site is counted for a set period (e.g., 30 minutes) immediately following the histamine injection.

  • Analysis: The total number of scratches in the treated groups is compared to the control group to determine the percentage reduction in scratching behavior.

Signaling Pathways and Mechanisms of Action

This compound: Histamine H1 Receptor Antagonism

This compound is an antagonist of the histamine H1 receptor. When histamine, released from mast cells during an allergic response or tissue injury, binds to H1 receptors on sensory nerve endings and endothelial cells, it triggers a signaling cascade that leads to itching and local inflammation (vasodilation and increased vascular permeability). This compound competitively blocks this binding, thereby preventing the downstream signaling events.

Histamine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Gq_protein Gq Protein H1_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (Itching, Vasodilation) PKC->Cellular_Response leads to Mefenidramium Mefenidramium metilsulfate Mefenidramium->H1_Receptor blocks

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Ibuprofen: Cyclooxygenase (COX) Inhibition

Ibuprofen non-selectively inhibits both COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, Ibuprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

COX_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ PLA2 Phospholipase A₂ (PLA₂) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., for gastric mucosa protection) COX1->Prostaglandins_COX1 produces Prostaglandins_COX2 Prostaglandins (e.g., mediating inflammation, pain) COX2->Prostaglandins_COX2 produces Ibuprofen Ibuprofen Ibuprofen->COX1 inhibits Ibuprofen->COX2 inhibits Carrageenan_Workflow cluster_workflow Carrageenan-Induced Paw Edema Workflow Animal_Grouping 1. Animal Grouping (Control, Ibuprofen, Test Compound) Topical_Application 2. Topical Application of Test/Reference Compounds Animal_Grouping->Topical_Application Carrageenan_Injection 3. Sub-plantar Injection of Carrageenan Topical_Application->Carrageenan_Injection Paw_Measurement 4. Paw Volume Measurement (0, 1, 3, 5 hours) Carrageenan_Injection->Paw_Measurement Data_Analysis 5. Calculation of % Edema Inhibition Paw_Measurement->Data_Analysis Histamine_Scratching_Workflow cluster_workflow Histamine-Induced Scratching Workflow Acclimatization 1. Animal Acclimatization in Observation Chambers Topical_Application 2. Topical Application of Test Compound/Vehicle Acclimatization->Topical_Application Histamine_Injection 3. Intradermal Injection of Histamine Topical_Application->Histamine_Injection Behavioral_Observation 4. Observation and Counting of Scratching Bouts (30 min) Histamine_Injection->Behavioral_Observation Data_Analysis 5. Calculation of % Reduction in Scratching Behavioral_Observation->Data_Analysis

Scarcity of Reproducible Data on Mefenidramium Metilsulfate Hampers Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of reproducible data for Mefenidramium metilsulfate, a topical antihistamine. This absence of published experimental studies, including synthesis protocols, quantitative performance data, and detailed mechanistic pathways, prevents the creation of a comprehensive guide comparing its performance to other alternatives. While the compound is identified as the active ingredient in certain topical preparations for itching, the underlying scientific evidence to support a detailed, data-driven comparison is not accessible in the public domain.

Chemical Identity of this compound

IdentifierValueSource
IUPAC Name2-benzhydryloxyethyl(trimethyl)azanium;methyl sulfatePubChem[3][4]
CAS Number4858-60-0PubChem[3][4]
Molecular FormulaC19H27NO5SPubChem[3][4]
Molecular Weight381.5 g/mol PubChem[3]
SynonymsMefenidramium methylsulfate, Metilsulfato de mefenidramioPubChem, LookChem[3][4][5]

General Experimental Protocols for Topical Antihistamines

In the absence of specific published protocols for this compound, a generalized workflow for the evaluation of a novel topical anti-pruritic (anti-itch) agent is described below. This workflow represents a typical path for preclinical and clinical evaluation.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation A Compound Synthesis & Characterization B In Vitro Receptor Binding Assays (H1R) A->B C Cell-Based Assays (e.g., Calcium Flux) B->C D Ex Vivo Skin Penetration Studies C->D E In Vivo Animal Models of Pruritus D->E F Phase I: Safety & Tolerability E->F IND Submission G Phase II: Efficacy in Target Population (e.g., Atopic Dermatitis) F->G H Phase III: Large-Scale Pivotal Trials G->H I Regulatory Submission & Approval H->I

Generalized workflow for the development of a topical anti-pruritic drug.

Generalized Signaling Pathway for H1 Antihistamines

This compound is categorized as a local antihistamine.[2] The primary mechanism of action for H1 antihistamines involves the competitive antagonism of the histamine H1 receptor. The following diagram illustrates this general pathway. It is important to note that this is a representative diagram for the class of H1 antihistamines and has not been specifically validated for this compound.

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor (H1R) PLC Phospholipase C (PLC) H1R->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Histamine Histamine Histamine->H1R Activates Antihistamine Antihistamine (e.g., Mefenidramium) Antihistamine->H1R Blocks Cellular_Response Cellular Response (Pro-inflammatory gene expression, Neuronal excitation) PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to

Generalized signaling pathway for a histamine H1 receptor antagonist.

References

Benchmarking Mefenidramium Metilsulfate Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a framework for benchmarking the activity of Mefenidramium metilsulfate against established standards in the field of antihistaminic research. This compound is recognized as a local antihistamine, indicating its primary pharmacological target is the histamine H1 receptor. To provide a comprehensive performance evaluation, this document outlines comparative analyses against two standards: Diphenhydramine, a first-generation antihistamine with known anticholinergic properties, and Levocetirizine, a second-generation antihistamine with high selectivity for the H1 receptor.

While publicly available quantitative data on the H1 receptor binding affinity and anticholinergic activity of this compound is limited, this guide furnishes researchers with the necessary experimental protocols to generate this data. The subsequent sections detail the methodologies for a competitive histamine H1 receptor binding assay and a radioreceptor assay to determine anticholinergic activity, enabling a direct and robust comparison.

Data Presentation: Comparative Analysis of Receptor Affinity

The following tables summarize the known receptor binding affinities (Ki) for the selected standards. Researchers can utilize the provided protocols to determine the corresponding values for this compound.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundKi (nM)ReceptorLigandSource
This compoundTo be determinedHuman Histamine H1[3H]mepyramine-
Diphenhydramine17Human Histamine H1[3H]mepyramine[1]
Levocetirizine~3Human Histamine H1[3H]mepyramine[2]

Table 2: Anticholinergic Activity (Muscarinic Receptor Binding Affinity)

CompoundKi (nM)ReceptorLigandSource
This compoundTo be determinedMuscarinic Acetylcholine[3H]N-methylscopolamine-
Diphenhydramine130Muscarinic Acetylcholine[3H]QNB[1]
Levocetirizine>10,000Muscarinic AcetylcholineNot Specified[2]

Mandatory Visualization

The following diagrams illustrate the key biological pathway and the experimental workflow central to this comparative analysis.

G cluster_membrane Plasma Membrane H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Histamine Histamine Histamine->H1R Binds Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Downstream PKC_activation->Downstream

Caption: Histamine H1 Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep_mem Prepare Receptor Membrane Homogenate (e.g., from cells expressing H1R) incubation Incubate: Membrane + Radioligand + Increasing Concentrations of Test Compound/Standard prep_mem->incubation prep_radioligand Prepare Radioligand ([3H]mepyramine) prep_radioligand->incubation prep_compounds Prepare Test Compounds (this compound, Standards) prep_compounds->incubation filtration Rapid Filtration to separate bound and free radioligand incubation->filtration scintillation Quantify Bound Radioactivity (Liquid Scintillation Counting) filtration->scintillation plot Plot % Inhibition vs. Compound Concentration scintillation->plot calc_ic50 Calculate IC50 Value plot->calc_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

Experimental Protocols

The following are detailed protocols for the key experiments required to benchmark the activity of this compound.

Competitive Histamine H1 Receptor Binding Assay

This assay determines the affinity of a test compound for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing the human histamine H1 receptor.

  • Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound, Diphenhydramine, Levocetirizine.

  • Non-specific Binding Control: 10 µM Mianserin or Triprolidine.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration manifold.

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and standards) in assay buffer. The final concentration range should typically span from 10^-11 M to 10^-5 M.

  • In a 96-well plate, add in triplicate:

    • 25 µL of assay buffer (for total binding).

    • 25 µL of non-specific binding control (for non-specific binding).

    • 25 µL of each test compound dilution.

  • Add 25 µL of [3H]mepyramine (final concentration ~1-2 nM) to all wells.

  • Add 200 µL of the receptor membrane preparation (containing 10-20 µg of protein) to all wells to initiate the binding reaction.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioreceptor Assay for Anticholinergic Activity

This assay measures the affinity of a compound for muscarinic acetylcholine receptors, which is indicative of its anticholinergic activity.

Materials:

  • Receptor Source: Rat or guinea pig whole brain homogenate.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).

  • Assay Buffer: 50 mM Na+/K+ phosphate buffer, pH 7.4.

  • Test Compounds: this compound, Diphenhydramine, Levocetirizine.

  • Non-specific Binding Control: 1 µM Atropine.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration manifold.

Procedure:

  • Prepare the brain homogenate by homogenizing the tissue in ice-cold assay buffer, followed by centrifugation and resuspension of the pellet in fresh buffer.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of 1 µM Atropine (for non-specific binding).

    • 50 µL of each test compound dilution.

  • Add 50 µL of [3H]NMS (final concentration ~0.3-0.5 nM) to all wells.

  • Add 100 µL of the brain homogenate (containing 100-200 µg of protein) to all wells.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters and wash three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

  • Plot the percentage of inhibition against the log concentration of the test compound.

  • Calculate the IC50 value from the competition curve using non-linear regression.

  • Convert the IC50 to the Ki value using the Cheng-Prusoff equation as described previously.

By following these protocols, researchers can obtain the necessary quantitative data to accurately benchmark the activity of this compound against well-characterized standards, thereby elucidating its pharmacological profile.

References

Independent Validation of Mefenidramium Metilsulfate's Therapeutic Potential for Pruritus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mefenidramium metilsulfate with other therapeutic alternatives for the treatment of pruritus (itching), supported by available experimental data. This compound is a topical antihistamine used for the symptomatic treatment of itching, particularly from insect bites. It is the active antihistaminic component in the topical cream Onctose, where it is often combined with a local anesthetic, lidocaine, and in some formulations, a corticosteroid like hydrocortisone.

While this compound is available in these combination products, a comprehensive review of publicly available data reveals a notable absence of independent clinical trials or preclinical studies specifically validating its therapeutic potential as a standalone active pharmaceutical ingredient. The majority of available information pertains to the combination products, making it challenging to isolate the specific contribution of this compound to the overall therapeutic effect.

Comparative Analysis of Topical Anti-Pruritic Agents

To provide a framework for evaluating the potential of this compound, this guide compares the class of topical H1 antihistamines with other commonly used topical treatments for pruritus.

Therapeutic Agent ClassMechanism of ActionEvidence of Efficacy for PruritusKey Considerations
Topical H1 Antihistamines (e.g., this compound, Diphenhydramine) Block histamine H1 receptors in the skin, aiming to reduce histamine-mediated itching and inflammation.Evidence is limited and suggests they are only marginally effective for pruritus.[1] Some studies on oral antihistamines show a reduction in immediate mosquito bite reactions, but data for topical application is scarce.[1][2][3]Can cause skin sensitization and allergic contact dermatitis, especially with prolonged use.[1] Not recommended for use longer than three days.[1]
Topical Corticosteroids (e.g., Hydrocortisone) Exert anti-inflammatory, vasoconstrictive, and immunosuppressive effects to reduce inflammation and itching.Well-established efficacy for various inflammatory skin conditions associated with pruritus.Potential for skin atrophy, striae, and other side effects with long-term or high-potency use.
Topical Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus) Inhibit calcineurin, leading to reduced T-cell activation and inflammatory cytokine release.Effective for atopic dermatitis and other inflammatory skin diseases with a pruritic component.Can cause a transient burning sensation at the application site. Long-term safety data is still being monitored.
Local Anesthetics (e.g., Lidocaine, Pramoxine) Block nerve impulses in the skin, leading to a numbing sensation that can temporarily relieve itching.Effective for providing temporary symptomatic relief from itching.Risk of systemic toxicity if applied to large areas of broken skin. Can also cause contact dermatitis.
Topical Doxepin A tricyclic antidepressant with potent H1 and H2 receptor antagonist properties.Some clinical trials have shown efficacy in reducing pruritus.[4]Can cause significant drowsiness, even with topical application, and may lead to allergic contact dermatitis.[4]

Mechanism of Action: Histamine H1 Receptor Signaling

This compound, as a histamine H1 receptor antagonist, is presumed to act by blocking the downstream signaling cascade initiated by histamine binding to H1 receptors on various skin cells, including sensory neurons and endothelial cells. The binding of histamine to the H1 receptor, a Gq-protein coupled receptor, triggers a cascade of intracellular events that ultimately lead to the sensations of itching and the visible signs of inflammation.

Histamine H1 Receptor Signaling Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor (Gq-coupled) Histamine->H1_Receptor Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Neuronal_Activation Sensory Neuron Activation Ca2->Neuronal_Activation Leads to NF_kB NF-κB Activation PKC->NF_kB Pro_inflammatory Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory

Histamine H1 receptor signaling pathway in skin cells.

Experimental Protocols for Evaluating Topical Anti-Pruritic Agents

The following outlines a general experimental workflow for a randomized, double-blind, placebo-controlled clinical trial to assess the efficacy and safety of a topical anti-pruritic agent, which could be applied to future independent validation studies of this compound.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (Placebo/Active Comparator) Randomization->Treatment_B Application Topical Application (Standardized Protocol) Treatment_A->Application Treatment_B->Application Assessment Efficacy & Safety Assessments (e.g., VAS for itch, skin scoring, adverse events) Application->Assessment Follow_up Follow-up Visits (e.g., Day 3, 7, 14) Assessment->Follow_up Follow_up->Assessment Data_Analysis Data Analysis (Statistical Comparison of Groups) Follow_up->Data_Analysis Conclusion Conclusion on Efficacy & Safety Data_Analysis->Conclusion

Generalized workflow for a clinical trial of a topical anti-pruritic agent.

Key Methodologies:

  • Patient Population: Clearly defined patient group with a specific type of pruritus (e.g., insect bites, atopic dermatitis).

  • Inclusion/Exclusion Criteria: Strict criteria to ensure a homogenous study population and minimize confounding factors.

  • Randomization and Blinding: Double-blinding to prevent bias from either the investigator or the participant.

  • Treatment Protocol: Standardized instructions for the amount, frequency, and duration of the topical application.

  • Efficacy Endpoints:

    • Primary: Change from baseline in a validated itch scale, such as the Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS).

    • Secondary: Investigator's Global Assessment (IGA), assessment of lesion size and redness, and patient-reported outcomes on quality of life.

  • Safety Assessments: Monitoring and recording of all adverse events, particularly local skin reactions.

  • Statistical Analysis: Appropriate statistical methods to compare the outcomes between the treatment and control groups.

Conclusion and Future Directions

This compound is an established topical antihistamine available in combination products for the relief of itching. However, there is a clear lack of published, independent, peer-reviewed studies to validate its specific therapeutic potential, efficacy, and safety profile as a monotherapy. To establish its place in the therapeutic armamentarium for pruritus, rigorous, well-designed clinical trials are necessary. Future research should focus on head-to-head comparison studies with other topical anti-pruritic agents to delineate its relative efficacy and safety. Furthermore, preclinical studies elucidating its specific interactions with histamine receptors and downstream signaling pathways in relevant skin cell types would provide a more robust scientific foundation for its clinical use.

References

Safety Operating Guide

Safe Disposal of Mefenidramium Metilsulfate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Mefenidramium metilsulfate is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document outlines the essential procedures for the safe handling and disposal of this compound waste in research, development, and scientific laboratory environments. Adherence to these guidelines is mandatory to comply with environmental regulations and maintain a safe workspace.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

  • H302: Harmful if swallowed[1]

  • H318: Causes serious eye damage[1]

  • H330: Fatal if inhaled[1]

Given these classifications, this compound must be managed as hazardous waste. All personnel handling this compound must be thoroughly trained on its risks and the proper safety procedures.

Required Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following PPE:

  • Nitrile gloves

  • Chemical safety goggles and a face shield

  • A laboratory coat

  • A properly fitted respirator is essential due to the acute inhalation toxicity.

Segregation and Storage of Waste

Proper segregation is the first step in the disposal process.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be disposed of in a designated, sealed container. This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled "Hazardous Waste" container. Do not mix with other solvent waste unless compatibility has been verified.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container that is puncture-resistant and clearly labeled.

All waste containers should be kept closed when not in use and stored in a designated, well-ventilated, and secure area away from general laboratory traffic.

Disposal Procedures

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should not attempt to dispose of this chemical through standard waste streams or down the drain. The following steps outline the general procedure:

  • Waste Collection: Collect all this compound waste in the appropriately labeled containers as described in the segregation section.

  • Documentation: Maintain a detailed log of the waste generated, including the quantity and date of disposal.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. The EHS office will coordinate with a licensed disposal facility.

  • Final Disposal: The licensed facility will transport and dispose of the waste in accordance with all federal and local regulations, likely through incineration at a permitted facility.[2]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Alert your supervisor and the EHS office.

  • Secure the Area: Prevent unauthorized personnel from entering the spill zone.

  • Cleanup: Only trained personnel with the appropriate PPE and spill kits should perform the cleanup. The spilled material and all cleanup materials must be disposed of as hazardous waste.

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound.

Hazard StatementGHS ClassificationDescription
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
H318Serious Eye Damage/Eye Irritation (Category 1)Causes serious eye damage.[1]
H330Acute Toxicity, Inhalation (Category 1/2)Fatal if inhaled.[1]

Visual Workflow for Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste from a laboratory setting.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste by Type (Solid, Liquid, Sharps) ppe->segregate label_container Step 3: Use Clearly Labeled 'Hazardous Waste' Containers segregate->label_container store Step 4: Store Securely in a Designated, Ventilated Area label_container->store contact_ehs Step 5: Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs documentation Step 6: Complete All Required Waste Disposal Documentation contact_ehs->documentation end End: Licensed Vendor Disposes of Waste documentation->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mefenidramium Metilsulfate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Mefenidramium Metilsulfate could be located. This guidance is based on the safety profile of a closely related and well-documented compound, Diphenhydramine Hydrochloride. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling any chemical.

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling this compound, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and build trust in laboratory practices.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommendationSpecifications
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield may be required for splash-prone procedures.Conforming to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Wear compatible chemical-resistant gloves. Nitrile or natural rubber gloves are generally suitable for incidental contact. For extended contact, consider more robust options.Gloves must be inspected for integrity before each use. Follow manufacturer's guidance on breakthrough times.
Protective Clothing A standard laboratory coat is required. For procedures with a high risk of splashes or spills, chemical-resistant aprons or suits are recommended.Clothing should be regularly laundered and stored separately from personal items.
Respiratory Protection A NIOSH-approved respirator is necessary when there is a potential for airborne dust or aerosols.The type of respirator (e.g., N95, N99, P100) should be selected based on the anticipated exposure levels and a formal risk assessment.[1][2][3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather and Inspect PPE review_sds Review Safety Data Sheet prep_spill Prepare Spill Kit don_ppe Don Appropriate PPE prep_spill->don_ppe Proceed to Handling handle_chem Handle Chemical in Ventilated Area monitor Monitor for Exposure decontaminate Decontaminate Work Surfaces monitor->decontaminate Proceed to Cleanup doff_ppe Doff PPE Correctly dispose Dispose of Waste dispose->prep_area Cycle Complete

Figure 1. A logical workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocol: Detailed Methodology for Safe Laboratory Use

This protocol provides a procedural guide for the safe handling of this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Area Designation: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.[4]

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation.

  • Spill Kit: Ensure a spill kit appropriate for chemical powders is readily accessible.

2. Handling the Compound:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: When weighing or transferring the powder, use techniques that minimize dust generation, such as using a spatula and weighing paper within a fume hood.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

1. Waste Segregation:

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Contaminated PPE: All disposable PPE, such as gloves and masks, that has come into contact with the chemical should be considered contaminated waste.

2. Disposal Procedure:

  • Collection: Place all waste in designated, leak-proof containers.

  • Labeling: Clearly label all waste containers with the contents and associated hazards.

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of pharmaceutical waste.[4][5][6] This may involve incineration or other specialized treatment methods. Never dispose of chemical waste down the drain.[6]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.